3-(Prop-2-yn-1-yl)oxolane-2,5-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-ynyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-2-3-5-4-6(8)10-7(5)9/h1,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTWDRPUZFBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Prop-2-yn-1-yl)oxolane-2,5-dione chemical properties
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, a bifunctional molecule incorporating a reactive succinic anhydride moiety and a terminal alkyne. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from the well-characterized properties of its constituent functional groups: the oxolane-2,5-dione (succinic anhydride) ring and the propargyl group. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential synthesis, reactivity, and physicochemical characteristics. All quantitative data for the parent structures are summarized in tables, and key conceptual workflows are visualized using diagrams.
Introduction
This compound is a molecule of interest in organic synthesis and medicinal chemistry. Its structure combines the electrophilic nature of a cyclic anhydride with the versatile reactivity of a terminal alkyne. The succinic anhydride ring is susceptible to nucleophilic attack, making it a useful acylating agent for introducing a carboxylate-containing chain.[1][2] The propargyl group, with its terminal triple bond, can participate in a wide range of reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), metal-catalyzed couplings, and addition reactions.[3][4] This dual functionality makes this compound a potentially valuable building block for the synthesis of complex molecules, polymers, and bioconjugates.
Physicochemical Properties
Properties of Parent Structures
The following tables summarize the known physical and chemical properties of succinic anhydride and propargyl alcohol.
Table 1: Chemical Properties of Succinic Anhydride
| Property | Value | Reference(s) |
| IUPAC Name | Oxolane-2,5-dione | [5] |
| Molecular Formula | C₄H₄O₃ | [5][6] |
| Molecular Weight | 100.07 g/mol | [5][6] |
| Appearance | Colorless needles or white crystalline solid | [6] |
| Melting Point | 119-120 °C | [5] |
| Boiling Point | 261 °C | [5] |
| Solubility | Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether; decomposes in water. | [5][6] |
| Reactivity | Highly reactive towards nucleophiles (water, alcohols, amines). | [1][2] |
Table 2: Chemical Properties of Propargyl Alcohol
| Property | Value | Reference(s) |
| IUPAC Name | Prop-2-yn-1-ol | [7] |
| Molecular Formula | C₃H₄O | [7][8][9] |
| Molecular Weight | 56.07 g/mol | [9] |
| Appearance | Colorless liquid | [8][9][10] |
| Melting Point | -51 to -48 °C | [7] |
| Boiling Point | 114-115 °C | [7][11] |
| Density | 0.9715 g/cm³ | [7] |
| Solubility | Miscible with water and most polar organic solvents. | [7][8][10] |
| pKa | 13.6 | [7] |
| Reactivity | The terminal alkyne is acidic and participates in addition and coupling reactions. The alcohol can be oxidized. | [7][12] |
Inferred Properties of this compound
Based on the properties of its parent structures, the following characteristics can be predicted for this compound.
Table 3: Inferred Properties of this compound
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₇H₆O₃ |
| Molecular Weight | 138.12 g/mol |
| Appearance | Likely a solid at room temperature. |
| Melting Point | Expected to be higher than propargyl alcohol but potentially lower than succinic anhydride. |
| Boiling Point | Likely higher than both parent compounds due to increased molecular weight. |
| Solubility | Expected to be soluble in a range of polar organic solvents. Its stability in water would be low due to the reactivity of the anhydride group. |
| Reactivity | Bifunctional, exhibiting the reactivity of both a cyclic anhydride and a terminal alkyne. |
Synthesis and Experimental Protocols
A plausible and direct synthetic route to this compound is the esterification of succinic anhydride with propargyl alcohol. This reaction would involve the nucleophilic attack of the hydroxyl group of propargyl alcohol on one of the carbonyl carbons of the succinic anhydride ring, leading to ring-opening. Subsequent dehydration would be required to form the cyclic product. A more direct, though less common, approach could involve the alkylation of a pre-formed succinic anhydride anion with propargyl bromide, though this would likely lead to a mixture of products.
Proposed Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound from succinic acid and propargyl alcohol.
Caption: Plausible synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound.
Materials:
-
Succinic anhydride (1.0 eq)
-
Propargyl alcohol (1.1 eq)
-
Anhydrous toluene
-
Pyridine (catalytic amount)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add succinic anhydride and anhydrous toluene.
-
Add propargyl alcohol and a catalytic amount of pyridine to the flask.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent to yield this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Reactivity and Potential Applications
The bifunctional nature of this compound opens up numerous possibilities for its application in chemical synthesis and materials science.
Reactivity of Functional Groups
The molecule possesses two key reactive sites: the electrophilic anhydride ring and the nucleophilic/couplable terminal alkyne.
References
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Propargyl group - Wikipedia [en.wikipedia.org]
- 5. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 6. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solechem.eu [solechem.eu]
- 10. sanjaychemindia.com [sanjaychemindia.com]
- 11. Propargyl alcohol 99 107-19-7 [sigmaaldrich.com]
- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
Propargyl Succinic Anhydride: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of propargyl succinate derivatives, compounds of significant interest in bioconjugation, materials science, and drug delivery. The focus is on the reaction of propargyl alcohol with succinic anhydride, a common strategy to introduce a versatile alkyne handle for subsequent "click" chemistry modifications. This document details the experimental protocol for the synthesis of mono-propargyl succinate, along with a thorough guide to its characterization using modern analytical techniques.
Synthesis of Mono-propargyl Succinate
The synthesis of mono-propargyl succinate is achieved through the ring-opening reaction of succinic anhydride with propargyl alcohol. This reaction is typically catalyzed by a base, such as triethylamine (TEA), in an appropriate solvent like anhydrous 1,4-dioxane. The reaction proceeds at room temperature, offering a straightforward and efficient method for producing the desired ester.
Reaction Scheme
Caption: Synthesis of mono-propargyl succinate.
Experimental Protocol
Materials:
-
Succinic anhydride (≥99%)
-
Propargyl alcohol (≥99%)
-
Triethylamine (TEA, ≥99%)
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a solution of propargyl alcohol (1 equivalent) in anhydrous 1,4-dioxane, add succinic anhydride (1.05 equivalents) and triethylamine (1.05 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (argon or nitrogen) for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the solution under reduced pressure to remove the solvent.
-
Precipitate the crude product by adding diethyl ether.
-
Purify the crude product by crystallization from a mixture of THF and diethyl ether to yield mono-propargyl succinate as a white powder.
Characterization of Mono-propargyl Succinate
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized mono-propargyl succinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.7 | d | 2H | -O-CH₂ -C≡CH |
| ~2.7 | t | 2H | -O-CO-CH₂ - |
| ~2.6 | t | 2H | -CH₂ -COOH |
| ~2.5 | t | 1H | -C≡CH |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C OOH |
| ~172 | -O-C O- |
| ~79 | -C≡ CH |
| ~75 | -C≡C H |
| ~52 | -O-C H₂- |
| ~30 | -O-CO-C H₂- |
| ~29 | -C H₂-COOH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for mono-propargyl succinate are expected at the following wavenumbers.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (sharp) | ≡C-H stretch (alkyne) |
| 3500-2500 (broad) | O-H stretch (carboxylic acid) |
| ~2125 | C≡C stretch (alkyne) |
| ~1735 | C=O stretch (ester) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1200-1100 | C-O stretch (ester and carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For mono-propargyl succinate (C₇H₈O₄), the expected molecular weight is 156.14 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass.
Experimental and Characterization Workflow
The following diagram illustrates the overall workflow from synthesis to characterization.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This guide provides a detailed protocol for the synthesis of mono-propargyl succinate and a comprehensive overview of its characterization. The described methods are robust and can be readily implemented in a standard organic chemistry laboratory. The successful synthesis and characterization of this versatile building block open up numerous possibilities for its application in various fields of chemical and biomedical research. Researchers and drug development professionals can utilize this information to incorporate the propargyl group into molecules of interest, enabling further functionalization through click chemistry.
An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally related compounds and established NMR principles. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the identification and characterization of this and similar molecules.
Predicted 1H NMR Data
The predicted 1H NMR data for this compound is summarized in the table below. These predictions are based on known chemical shifts for succinic anhydride derivatives and compounds containing a propargyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).
Table 1: Predicted 1H NMR Data for this compound in CDCl₃
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~2.10 | t | ~2.5 |
| H-3a, H-3b | ~2.80 - 3.00 | m | - |
| H-4 | ~3.50 | m | - |
| H-5a, H-5b | ~2.90 - 3.10 | m | - |
Disclaimer: The data presented in this table are predicted values and may differ from experimentally determined values.
Experimental Protocol
The following is a general protocol for the acquisition of a 1H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
To ensure accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. Alternatively, the residual solvent peak can be used as a secondary reference.[2]
-
After complete dissolution, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution before transferring it to the NMR tube.[1]
2. NMR Data Acquisition:
-
The 1H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The sample is placed in the spectrometer's probe, and the magnetic field is "locked" to the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved signals.
-
A standard one-pulse 1H NMR experiment is typically performed. Key acquisition parameters include:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
-
The resulting Free Induction Decay (FID) is then Fourier transformed to obtain the frequency-domain NMR spectrum.
3. Data Processing:
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
The signals are integrated to determine the relative number of protons each represents.
-
The multiplicities and coupling constants of the signals are measured.
Structural Elucidation and Signal Assignment
The predicted 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The following diagram illustrates the logical relationships and expected couplings between the protons.
Figure 1: Predicted proton connectivity and couplings for this compound.
-
H-1 (Alkyne Proton): This proton is attached to the sp-hybridized carbon of the alkyne. It is expected to appear as a triplet due to long-range coupling (⁴J) with the two H-3 protons. Its chemical shift is predicted to be around 2.10 ppm. Long-range couplings across alkyne systems are well-documented.[3][4]
-
H-3a and H-3b (Propargyl Protons): These two diastereotopic protons are adjacent to the alkyne and the chiral center at C-4. They will be coupled to each other (geminal coupling), to the H-4 proton (vicinal coupling), and show long-range coupling to the H-1 proton. This complex coupling will likely result in a multiplet in the region of 2.80-3.00 ppm.
-
H-4 (Methine Proton): This proton is on the chiral center of the succinic anhydride ring and is coupled to the adjacent H-3 and H-5 protons. The complex coupling pattern will result in a multiplet, predicted to be around 3.50 ppm.
-
H-5a and H-5b (Methylene Protons of the Ring): These are diastereotopic protons on the succinic anhydride ring. They are coupled to each other (geminal coupling) and to the H-4 proton (vicinal coupling), leading to a complex multiplet in the range of 2.90-3.10 ppm. The chemical shift of protons in a succinic anhydride ring typically appears in this region.[5][6]
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Video: ¹H NMR: Long-Range Coupling [jove.com]
- 5. Succinic anhydride(108-30-5) 1H NMR [m.chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to Alkyne-Functionalized Succinic Anhydride: A Bifunctional Linker for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The convergence of bioorthogonal chemistry and targeted drug delivery has created a demand for sophisticated linker molecules that offer both reactivity and stability. Alkyne-functionalized succinic anhydride represents a class of hetero-bifunctional crosslinkers designed for this purpose. This technical guide details the nomenclature, synthesis, properties, and applications of these linkers, with a focus on their role in drug development. It provides detailed experimental protocols for their use in bioconjugation and summarizes key quantitative data to inform experimental design.
Introduction and Nomenclature
Alkyne-functionalized succinic anhydride is a powerful molecular tool that incorporates two distinct and orthogonal reactive handles: a cyclic anhydride and a terminal alkyne.
-
The succinic anhydride moiety readily reacts with nucleophiles, particularly primary amines such as the ε-amino group of lysine residues on proteins, to form a stable amide bond.
-
The alkyne moiety serves as a bioorthogonal handle for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
This dual functionality allows for a sequential and controlled two-step conjugation strategy, making it an invaluable asset in the construction of complex bioconjugates like antibody-drug conjugates (ADCs).
IUPAC Nomenclature:
The systematic IUPAC name for the parent succinic anhydride structure is oxolane-2,5-dione or dihydrofuran-2,5-dione .[3][4] When functionalized with an alkyne-containing substituent, the compound is named by identifying the position of the substituent on the ring. For example, a succinic anhydride functionalized at the 3-position with a pent-4-yne group would be named:
3-(Pent-4-yn-1-yl)oxolane-2,5-dione
For the remainder of this guide, the general term "alkyne-functionalized succinic anhydride" (AFSA) will be used.
Synthesis
The synthesis of AFSA is not as direct as the ene-reaction used for its alkenyl counterparts.[5] A plausible and effective strategy involves a two-step process starting from an alcohol-containing terminal alkyne and succinic anhydride.
Proposed Synthetic Pathway:
-
Ring-Opening (Hemiester Formation): An alkynyl alcohol (e.g., 4-pentyn-1-ol) is reacted with succinic anhydride. The alcohol's hydroxyl group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride and opening the ring to form a carboxylic acid-ester hybrid, known as a hemiester.
-
Dehydrative Cyclization (Anhydride Formation): The resulting hemiester is then treated with a dehydrating agent, such as acetyl chloride or dicyclohexylcarbodiimide (DCC), to induce an intramolecular cyclization, eliminating a molecule of water and reforming the cyclic anhydride ring, now bearing the alkyne functionality.
Logical Workflow: Proposed Synthesis of Alkyne-Functionalized Succinic Anhydride
Caption: Proposed two-step synthesis of AFSA via a hemiester intermediate.
Physicochemical and Reactivity Data
The properties of AFSA are a composite of its constituent functional groups. Quantitative data for a specific AFSA molecule will vary based on the length and nature of the alkynyl chain. The following table summarizes general and expected properties.
| Property | Description | Reference(s) |
| Appearance | Expected to be a colorless to white crystalline solid at room temperature. | [3] |
| Molecular Weight | 100.07 g/mol (succinic anhydride base) + weight of the alkynyl substituent. | [6] |
| Melting Point | The melting point of succinic anhydride is 119-120 °C. The functionalized version is expected to have a different but distinct melting point depending on the substituent. | [3] |
| Solubility | Likely soluble in aprotic organic solvents (DMSO, DMF, Dichloromethane). Sparingly soluble in water, as the anhydride moiety will hydrolyze. | [3] |
| Reactivity: Anhydride | Highly susceptible to nucleophilic attack by amines (forming amides) and alcohols (forming esters). Readily hydrolyzes in aqueous solutions to the dicarboxylic acid. | [3] |
| Reactivity: Alkyne | The terminal alkyne is a substrate for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable 1,4-disubstituted 1,2,3-triazole ring. | [1][7] |
| Stability | The anhydride ring is moisture-sensitive. The compound should be stored under inert, anhydrous conditions to prevent degradation. | [3] |
Application in Bioconjugation for Drug Development
The primary application of AFSA in drug development is as a hetero-bifunctional crosslinker for the site-specific construction of antibody-drug conjugates (ADCs) or other targeted protein therapeutics.[8] The process is a powerful two-step strategy that provides exceptional control over the final conjugate structure.
Step 1: Protein Acylation The AFSA linker is first conjugated to a carrier protein (e.g., a monoclonal antibody). The succinic anhydride ring reacts with primary amine groups, most commonly the side chain of lysine residues, which are typically abundant on the protein surface. This reaction is rapid and forms a stable, covalent amide bond, tethering the linker and its alkyne handle to the protein.
Step 2: Bioorthogonal "Click" Ligation The alkyne-modified protein is then purified to remove excess linker. In the second step, an azide-functionalized molecule of interest (e.g., a potent cytotoxic payload, a fluorescent probe, or a PEG chain) is "clicked" onto the alkyne handle using the CuAAC reaction. This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological functional groups.[2][9]
This modular approach allows for the separate synthesis and purification of the modified protein and the payload, maximizing yield and simplifying the characterization of the final conjugate.
Logical Pathway: AFSA-Mediated Bioconjugation
Caption: Two-step workflow for creating an Antibody-Drug Conjugate using AFSA.
Experimental Protocols
The following are detailed, generalized protocols for the two-step bioconjugation of a protein using AFSA. Researchers should optimize buffer conditions, concentrations, and reaction times for their specific protein and payload.
Protocol 1: Protein Modification with AFSA (Acylation)
-
Protein Preparation: Dialyze the protein (e.g., monoclonal antibody) into an amine-free buffer with a pH of 7.5-8.5, such as phosphate-buffered saline (PBS) or borate buffer. Adjust the protein concentration to 5-10 mg/mL.
-
Linker Preparation: Prepare a fresh stock solution of AFSA at 10-50 mM in anhydrous dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the AFSA stock solution to the stirring protein solution. Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Purification: Remove excess, unreacted AFSA and byproducts immediately after the reaction. This is typically achieved by size-exclusion chromatography (SEC) or repeated ultrafiltration/diafiltration using a device with an appropriate molecular weight cutoff (e.g., 30 kDa for an antibody). The purified alkyne-modified protein should be exchanged into a buffer suitable for the subsequent click reaction (e.g., PBS, pH 7.4).
-
Characterization: Confirm the incorporation of the alkyne linker using methods such as MALDI-TOF mass spectrometry to observe the mass shift corresponding to the attached linkers.
Protocol 2: CuAAC "Click" Reaction with Azide-Payload
This protocol should be performed under oxygen-free conditions to protect the Cu(I) catalyst from oxidation.[10]
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized payload (10 mM in DMSO).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (50 mM in water).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (100 mM in water).[10]
-
(Optional) Prepare a stock solution of a copper-chelating ligand, such as TBTA, to improve efficiency and protect the protein (50 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the purified alkyne-modified protein (final concentration ~1-5 mg/mL) and the azide-payload (add a 3- to 10-fold molar excess over the estimated number of alkyne sites).
-
If using a ligand, add it to the mixture (final concentration ~4-5 times the copper concentration).
-
-
Initiation of Click Reaction:
-
Add the CuSO₄ solution to the reaction mixture (final concentration ~0.5-1.0 mM).
-
Immediately initiate the reaction by adding the sodium ascorbate solution (final concentration ~2.5-5.0 mM).
-
Gently mix and allow the reaction to proceed for 1-4 hours at room temperature.
-
-
Purification: Purify the final protein conjugate away from excess payload, copper, and other reagents using size-exclusion chromatography (SEC) or diafiltration as described in Protocol 1.
-
Final Characterization: Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, reverse-phase chromatography (RPC), or mass spectrometry.
Quantitative Data and Performance Metrics
The efficiency of bioconjugation is critical for producing a homogenous and effective therapeutic. The following table presents representative data from studies utilizing similar linker chemistries, which can serve as a benchmark for AFSA-mediated conjugation.
| Parameter | Typical Value / Range | Significance & Context | Reference(s) |
| Linker Stability (Amide Bond) | Half-life > 7 days in plasma | The amide bond formed by the succinic anhydride ring-opening is highly stable in circulation, preventing premature release of the linker-payload complex. | [11] |
| CuAAC Reaction Efficiency | >95% conversion | The copper-catalyzed click reaction is known for its high yields and rapid kinetics, ensuring efficient attachment of the payload to the alkyne-modified protein. | [12] |
| Reaction Time (Acylation) | 1 - 2 hours | The reaction of anhydrides with protein amines is generally fast, allowing for a straightforward initial modification step. | [13] |
| Reaction Time (CuAAC) | 1 - 4 hours | Click reactions proceed quickly under optimized conditions, enabling the rapid production of the final conjugate. | [14] |
| Achievable DAR | 2 - 8 | The number of payloads per antibody can be controlled by modulating the molar excess of AFSA in the acylation step. A homogenous DAR is crucial for a consistent efficacy and safety profile. | [8] |
Note: DAR (Drug-to-Antibody Ratio) is a critical quality attribute for ADCs. While lysine conjugation can lead to a heterogeneous mixture, controlling the stoichiometry of the AFSA linker allows for targeting an average DAR.
Conclusion
Alkyne-functionalized succinic anhydride is a versatile and highly effective hetero-bifunctional linker for modern bioconjugation. Its design leverages the robust and well-characterized reactivity of both anhydrides and alkynes to enable a modular, two-step approach to building complex biomolecules. This strategy provides researchers with precise control over the conjugation process, leading to more defined, stable, and potent biotherapeutics. For professionals in drug development, mastering the use of such linkers is essential for advancing the next generation of targeted therapies.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Succinic anhydride [webbook.nist.gov]
- 7. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fenyolab.org [fenyolab.org]
- 14. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-(Prop-2-yn-1-yl)oxolane-2,5-dione: Synthesis, Properties, and Applications in Drug Development
Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data, characterization, and a definitively assigned CAS number for 3-(Prop-2-yn-1-yl)oxolane-2,5-dione. The information presented herein is based on the well-established chemistry of its parent structure, succinic anhydride, and the reactivity of its functional groups. The experimental protocol provided is a representative example based on general synthetic methods for similar compounds.
Introduction
This compound, also known as 3-(propargyl)succinic anhydride, is a bifunctional organic molecule of significant interest to researchers in drug discovery and development. It combines the reactive properties of a cyclic anhydride with the versatile functionality of a terminal alkyne. The oxolane-2,5-dione core is derived from succinic acid and is commonly referred to as succinic anhydride.[1] This anhydride moiety can react with nucleophiles, making it an effective linker for attaching to drug molecules or biomolecules.[2][3] The propargyl group, with its terminal alkyne, is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a powerful tool for bioconjugation. This dual functionality makes it a valuable building block for creating prodrugs, antibody-drug conjugates (ADCs), and other targeted therapeutic systems.
While a specific CAS number for this compound is not consistently reported in major chemical databases, the parent compound, succinic anhydride, is well-characterized under CAS number 108-30-5.[4][5]
Physicochemical Properties
Specific quantitative data for this compound are not available. However, the properties of the parent compound, succinic anhydride, are well-documented and provided for reference.
| Property | Value (for Succinic Anhydride) | Reference |
| CAS Number | 108-30-5 | [4][5] |
| Molecular Formula | C₄H₄O₃ | [4][5] |
| Molar Mass | 100.07 g·mol⁻¹ | [4] |
| Appearance | Colorless crystalline needles | |
| Melting Point | 119 to 120 °C | |
| Boiling Point | 261 °C | |
| Solubility in water | Decomposes |
Synthesis and Experimental Protocols
A potential, generalized synthetic workflow is depicted below.
Caption: Plausible synthetic pathway via radical addition.
Objective: To synthesize this compound from maleic anhydride and a propargyl source.
Materials:
-
Maleic Anhydride (1.0 eq)
-
Propargyl Bromide (1.5 eq)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.1 eq)
-
Anhydrous, high-boiling point solvent (e.g., xylene or toluene)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add maleic anhydride and the chosen solvent.
-
Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the mixture to reflux with vigorous stirring until the maleic anhydride is completely dissolved.
-
In a separate flask, prepare a solution of propargyl bromide and the radical initiator (AIBN) in the same solvent.
-
Add the propargyl bromide/initiator solution dropwise to the refluxing maleic anhydride solution over a period of 1-2 hours.
-
Maintain the reaction at reflux for 8-12 hours, monitoring the progress by an appropriate method (e.g., TLC or GC-MS) to observe the consumption of maleic anhydride.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Reactivity and Applications in Drug Development
The utility of this compound in drug development stems from its two orthogonal reactive handles.
-
Anhydride Ring-Opening: The succinic anhydride moiety readily reacts with nucleophilic groups such as primary amines (-NH₂) and hydroxyls (-OH), which are common in drug molecules and biopolymers like proteins (e.g., lysine residues). This reaction opens the anhydride ring to form a stable amide or ester bond, respectively, while introducing a new carboxylic acid group. This property is widely used to create linkers for prodrugs, enhancing solubility and modifying release characteristics.[2]
-
Alkyne for Click Chemistry: The terminal propargyl alkyne is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent ligation of the molecule to another molecule bearing an azide group, forming a stable triazole linkage. This is a cornerstone of modern bioconjugation strategies.
The compound can serve as a heterobifunctional linker in the construction of ADCs. The workflow involves two main stages: first, conjugating the linker to a drug molecule, and second, attaching the drug-linker construct to an antibody.
Caption: Workflow for ADC synthesis using the bifunctional linker.
This strategy allows for the precise and stable attachment of potent drug payloads to antibodies, enabling targeted delivery to cancer cells or other disease sites, thereby increasing therapeutic efficacy and reducing systemic toxicity. The introduction of the succinic acid derivative can also favorably modify the physicochemical properties of the payload.
References
- 1. broadview-tech.com [broadview-tech.com]
- 2. Succinic anhydride: Significance and symbolism [wisdomlib.org]
- 3. Succinic anhydride: applications in diverse industries_Chemicalbook [chemicalbook.com]
- 4. Succinic anhydride (CAS 108-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Succinic anhydride [webbook.nist.gov]
- 6. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to Propargyl Succinate Derivatives
This technical guide provides a comprehensive overview of a key propargylated succinic anhydride derivative, specifically 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid. This compound is of significant interest to researchers and professionals in drug development due to the versatile reactivity of its terminal alkyne (propargyl group), which allows for its use in "click" chemistry for bioconjugation, and the carboxylic acid functionality that can be used for further chemical modifications.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for the reactants and the resulting product, 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid, are summarized in the table below. This derivative is formed through the ring-opening reaction of succinic anhydride with propargyl alcohol.
| Property | Succinic Anhydride | Propargyl Alcohol | 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid |
| Molecular Formula | C₄H₄O₃ | C₃H₄O | C₇H₈O₄ |
| Molecular Weight ( g/mol ) | 100.07[1][2][3] | 56.06 | 156.12 |
| Appearance | Colorless needles or white crystalline solid[2][4] | Colorless liquid | Expected to be a solid or oil |
| Melting Point (°C) | 119-120[2][3] | -52 | Not readily available |
| Boiling Point (°C) | 261[2] | 114-115 | Not readily available |
| CAS Number | 108-30-5[2][5] | 107-19-7 | Not assigned |
Experimental Protocols
Synthesis of 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid
The synthesis of this propargyl succinate derivative involves the ring-opening of succinic anhydride by propargyl alcohol. This reaction is a common method for introducing a carboxylic acid and an ester linkage.
Materials:
-
Succinic anhydride
-
Propargyl alcohol
-
Pyridine (or another suitable base catalyst, such as triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add propargyl alcohol (1.0 equivalent) followed by the slow, dropwise addition of pyridine (1.1 equivalents) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched by the addition of dilute hydrochloric acid (e.g., 1M HCl) to neutralize the pyridine.
-
The aqueous layer is separated, and the organic layer is washed sequentially with dilute HCl, water, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid.
This protocol is a general guideline, and optimization of reaction conditions, such as temperature, solvent, and catalyst, may be necessary to achieve higher yields and purity.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis reaction and a typical experimental workflow for the preparation and subsequent use of 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid in bioconjugation.
Caption: Synthesis of 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid.
Caption: Experimental workflow for synthesis and application.
Applications in Drug Development
The synthesized propargyl succinate derivative is a valuable bifunctional linker in drug discovery and development.[6] The terminal alkyne group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click" chemistry), allowing for the efficient and specific conjugation to azide-modified biomolecules such as proteins, peptides, or nucleic acids.[7]
The carboxylic acid functionality provides a handle for further chemical modification. For instance, it can be activated and coupled to amine groups on drug molecules, targeting ligands, or solubility modifiers. This dual functionality makes it an excellent tool for the construction of complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[1] The succinate linker itself is often utilized in prodrug strategies to improve the physicochemical properties of a parent drug.[6]
References
- 1. Succinic anhydride | TargetMol [targetmol.com]
- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 3. コハク酸無水物 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]
- 5. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Solubility Profile of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed examination of the solubility of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione in common organic solvents. While direct experimental data for this specific compound is limited, this document extrapolates solubility behavior from its structural analog, succinic anhydride. Furthermore, it offers robust experimental protocols for researchers to determine the precise solubility of the target compound. This information is critical for its application in organic synthesis, drug delivery, and materials science, where solvent selection is paramount for controlling reaction kinetics, purification, and formulation.
Predicted Solubility of this compound
The solubility of a compound is primarily dictated by its polarity and the principle of "like dissolves like." The structure of this compound, featuring a polar anhydride ring and a less polar propargyl group, suggests it will exhibit a range of solubilities in organic solvents. Based on data for succinic anhydride, the following table summarizes the expected solubility behavior.
Table 1: Predicted Solubility of this compound in Common Organic Solvents (based on Succinic Anhydride data)
| Solvent | Predicted Qualitative Solubility | Notes |
| Acetone | Easily Soluble[1][2] | Expected to be a good solvent due to its polarity. |
| Ethyl Acetate | Easily Soluble[1][2] | Another suitable polar aprotic solvent. |
| Acetonitrile | Soluble[2] | Solubility is temperature-dependent.[2] |
| 2-Propanol | Soluble[2] | Will likely react to form the corresponding monoester.[1][3] |
| Ethanol | Soluble[1] | Will likely react to form the corresponding monoester.[1][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | A strong polar aprotic solvent, likely to be very effective. |
| Chloroform | Soluble[2] | A good solvent for many organic compounds. |
| Benzene | Poorly Soluble[1] | Limited solubility expected due to lower polarity. |
| Petroleum Ether | Practically Insoluble[1] | Non-polar solvent, not expected to be effective. |
| Water | Decomposes[3] | The anhydride will hydrolyze to form the corresponding dicarboxylic acid.[3] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the analytical stirred-flask method, is recommended.[2]
3.1 Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula:
Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of initial supernatant
-
3.3 Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[2][5] For succinic anhydride, its solubility in various organic solvents was found to increase with rising temperature.[2]
-
Solvent Polarity: As a moderately polar molecule, its solubility will be highest in solvents with similar polarity.
-
Purity of Compound and Solvent: Impurities can affect the measured solubility.
-
Moisture: The presence of water can lead to the hydrolysis of the anhydride group, altering the chemical nature of the solute.
Logical Relationship for Solvent Selection
The selection of an appropriate solvent is a critical step in any process involving this compound. The following diagram illustrates the logical considerations for solvent choice.
Caption: Logical workflow for selecting a suitable solvent for this compound.
Conclusion
While specific solubility data for this compound remains to be experimentally determined, its structural similarity to succinic anhydride provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be soluble in polar aprotic solvents like acetone, ethyl acetate, and DMSO, and will likely react with protic solvents such as alcohols. For precise quantitative data, the detailed experimental protocol provided in this guide should be followed. The information and methodologies presented herein will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
Stability and Storage of Propargyl Succinic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propargyl succinic anhydride is a bifunctional molecule of significant interest in bioconjugation, materials science, and drug delivery systems. Its utility stems from the presence of two reactive moieties: a cyclic anhydride amenable to nucleophilic attack and a terminal alkyne ready for "click" chemistry reactions. Understanding the stability and optimal storage conditions of this reagent is paramount to ensure its integrity and successful application in research and development. This technical guide provides an in-depth analysis of the factors influencing the stability of propargyl succinic anhydride, recommended storage protocols, and predicted degradation pathways based on the known reactivity of its constituent functional groups.
Predicted Stability and Reactivity Profile
Direct experimental stability data for propargyl succinic anhydride is not extensively available in the public domain. However, a robust understanding of its stability can be inferred from the well-documented chemistry of succinic anhydrides and terminal alkynes.
The primary modes of degradation for propargyl succinic anhydride are predicted to be:
-
Hydrolysis of the Succinic Anhydride Ring: The cyclic anhydride is susceptible to reaction with water, leading to the opening of the ring and the formation of the corresponding dicarboxylic acid. This reaction is often slow at neutral pH but can be accelerated by acidic or basic conditions.[1][2][3]
-
Reactions of the Propargyl Group: The terminal alkyne is a versatile functional group that can undergo various reactions, including nucleophilic and electrophilic additions, and deprotonation of the acidic terminal proton under basic conditions.[4][5][6]
-
Thermal Decomposition: At elevated temperatures, both the succinic anhydride and propargyl moieties can undergo decomposition.[7][8]
The overall stability is therefore dependent on meticulous control of the storage environment to exclude moisture and incompatible reagents.
Quantitative Data Summary
As direct quantitative stability data for propargyl succinic anhydride is scarce, the following table summarizes the known physical and chemical properties of the parent compound, succinic anhydride, which provides a baseline for understanding its behavior.
| Property | Value | Citations |
| Physical State | Colorless needles or white crystalline solid | [1][9] |
| Melting Point | 118-120 °C | [9] |
| Boiling Point | 261 °C | [9] |
| Solubility | Soluble in chloroform, alcohol; very slightly soluble in ether and water (decomposes in water). | [1][9] |
| Thermal Decomposition | Emits acrid smoke and irritating fumes when heated to decomposition. Begins to decompose around 625-775 K. | [1][7][8] |
Key Experimental Protocols
To assess the stability of propargyl succinic anhydride, researchers can adapt standard analytical protocols used for similar compounds.
Protocol 1: Determination of Hydrolytic Stability
This experiment aims to quantify the rate of hydrolysis of propargyl succinic anhydride in aqueous solutions at different pH values.
Methodology:
-
Sample Preparation: Prepare stock solutions of propargyl succinic anhydride in a dry, inert organic solvent (e.g., anhydrous acetonitrile).
-
Reaction Setup: In separate temperature-controlled vials, add a known volume of aqueous buffer at various pH levels (e.g., pH 4, 7, and 9).
-
Initiation of Reaction: Add a small aliquot of the propargyl succinic anhydride stock solution to each buffer to initiate the hydrolysis reaction.
-
Time-Point Analysis: At regular time intervals, withdraw an aliquot from each reaction vial.
-
Quantification: Analyze the concentration of the remaining propargyl succinic anhydride and the formed dicarboxylic acid using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a UV detector.
-
Data Analysis: Plot the concentration of propargyl succinic anhydride versus time to determine the hydrolysis rate constant at each pH.
Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol determines the thermal decomposition profile of propargyl succinic anhydride.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of propargyl succinic anhydride into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Collection: Record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Visualizations
Predicted Degradation Pathway
The primary degradation pathway for propargyl succinic anhydride in the presence of moisture is the hydrolysis of the anhydride ring.
Caption: Predicted hydrolysis of propargyl succinic anhydride.
Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for assessing the stability of propargyl succinic anhydride.
Caption: Workflow for assessing the stability of propargyl succinic anhydride.
Recommended Storage Conditions
To maintain the integrity of propargyl succinic anhydride, the following storage conditions are recommended based on the known properties of succinic anhydrides and terminal alkynes:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8 °C. For long-term storage, consider temperatures at or below -20 °C. | Lower temperatures slow down potential degradation reactions, including hydrolysis and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | An inert atmosphere displaces moisture and oxygen. Moisture will lead to hydrolysis of the anhydride.[2][3][9] Oxygen can potentially react with the alkyne, especially in the presence of trace metal impurities or upon exposure to light. |
| Container | Use a tightly sealed, amber glass vial or a container made of an inert material. | A tightly sealed container prevents the ingress of moisture and air. Amber glass protects the compound from light, which could potentially initiate radical reactions or other degradation pathways involving the propargyl group. |
| Incompatible Materials | Avoid storage with strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[9][10][11] | Strong oxidizing agents can react with the alkyne. Strong acids and bases can catalyze the hydrolysis of the anhydride ring.[1] Alcohols and amines are nucleophiles that will react with the anhydride to form esters and amides, respectively.[2] |
Conclusion
While direct, comprehensive stability data for propargyl succinic anhydride is not yet widely published, a strong, predictive understanding of its stability profile can be established by examining the well-characterized behavior of its constituent succinic anhydride and propargyl functionalities. The primary degradation pathway is anticipated to be the hydrolysis of the anhydride ring, a reaction that is highly sensitive to the presence of water and can be catalyzed by both acids and bases. The propargyl group, while generally stable, can also participate in a range of reactions, particularly under non-neutral pH conditions or in the presence of certain catalysts.
Therefore, to ensure the longevity and reactivity of propargyl succinic anhydride, it is crucial to store the compound in a cool, dry, and inert environment, protected from light and incompatible substances. For critical applications, it is recommended that researchers perform in-house stability assessments using the analytical protocols outlined in this guide to verify the integrity of their material over time. By adhering to these guidelines, scientists and developers can confidently utilize propargyl succinic anhydride in their innovative research and development endeavors.
References
- 1. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]
- 10. broadview-tech.com [broadview-tech.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
The Alkyne Moiety of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione: A Gateway to Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The terminal alkyne group within the scaffold of 3-(prop-2-yn-1-yl)oxolane-2,5-dione presents a versatile functional handle for a myriad of chemical transformations, positioning this molecule as a significant building block in medicinal chemistry and drug development. Its inherent reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex architectures and the exploration of vast chemical space. This guide delineates the primary reactive pathways of the alkyne moiety, supported by experimental insights gleaned from analogous chemical systems due to the limited direct literature on this specific compound.
Synthesis of the Core Scaffold
Key Reactions of the Alkyne Group
The reactivity of the terminal alkyne in this compound is dominated by addition reactions, with cycloadditions being particularly prominent in the context of bioconjugation and drug discovery.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is arguably the most significant transformation for this molecule.[1] It allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-bearing molecule.[2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery pipelines.[3]
Table 1: Representative Quantitative Data for CuAAC Reactions with Terminal Alkynes
| Alkyne Substrate (Analogous) | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| Propargyl alcohol | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 95 | [2] |
| Phenylacetylene | Azidothymidine | CuI | DMF | 91 | [4] |
| Propargyl-PEG | Azido-functionalized peptide | CuSO₄, THPTA, Sodium Ascorbate | Aqueous buffer | >90 | [5] |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. This alternative regioselectivity can be crucial for structure-activity relationship (SAR) studies, as the spatial arrangement of substituents on the triazole ring can significantly impact biological activity.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne derivative instead of a terminal alkyne. While this compound itself is not suitable for SPAAC, its functionalization to incorporate a strained alkyne is a potential strategy for bioorthogonal conjugation.
Thiol-yne Reaction
The thiol-yne reaction involves the addition of a thiol to the alkyne, which can proceed via either a radical-mediated or a base/nucleophile-catalyzed mechanism. This reaction is highly efficient and can lead to either the mono-adduct (a vinyl sulfide) or a di-adduct, depending on the reaction conditions and stoichiometry of the thiol. This transformation is valuable for tethering cysteine-containing peptides or other thiol-functionalized molecules.
Sonogashira Coupling
This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of our core molecule and an aryl or vinyl halide. The Sonogashira coupling is a powerful tool for constructing more complex molecular skeletons, such as those found in many kinase inhibitors and other targeted therapeutics.
Other Metal-Catalyzed Reactions
The terminal alkyne can participate in a variety of other metal-catalyzed transformations, including gold-catalyzed cycloadditions and hydrofunctionalizations.[6] These reactions can lead to the formation of diverse heterocyclic structures, further expanding the synthetic utility of the parent molecule.
Experimental Protocols for Key Reactions (Based on Analogous Systems)
Due to the absence of specific published protocols for this compound, the following are representative procedures for the key reactions of terminal alkynes that can be adapted for this molecule.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7]
-
Materials:
-
Alkyne-functionalized molecule (e.g., this compound) (1.0 equiv)
-
Azide-functionalized molecule (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)
-
Sodium ascorbate (0.05-0.5 equiv)
-
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)
-
-
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by partitioning between an organic solvent and water, followed by purification of the organic layer by column chromatography.
-
Visualization of Reaction Pathways and Applications
The versatility of the alkyne group in this compound makes it a valuable component in various drug discovery workflows.
Caption: Workflow for utilizing this compound in drug discovery via CuAAC.
The anhydride moiety of the molecule can also be exploited for conjugation, for example, by reaction with amine or hydroxyl groups on a biological molecule or a solid support. This dual functionality (alkyne and anhydride) makes it a particularly interesting bifunctional linker.
Caption: Hypothetical use of the title compound as a bifunctional linker in PROTAC synthesis.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery and development. The reactivity of its terminal alkyne group, particularly in highly efficient and orthogonal reactions like CuAAC, provides a robust platform for the synthesis of novel chemical entities. While direct experimental data on this specific compound is sparse, the well-established chemistry of terminal alkynes and succinic anhydrides provides a strong predictive framework for its utility. Researchers and drug development professionals can leverage the principles outlined in this guide to incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of next-generation therapeutics. The dual functionality of this molecule as both an alkyne-bearing scaffold and a reactive anhydride further enhances its appeal as a bifunctional linker for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Further investigation into the specific reactivity and biological applications of this compound is warranted and expected to yield valuable insights for the scientific community.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]
Ring-opening reactions of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
An In-Depth Technical Guide to the Ring-Opening Reactions of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
This technical guide provides a comprehensive overview of the ring-opening reactions of this compound, a propargyl-functionalized succinic anhydride derivative. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of functionalized molecules for bioconjugation, materials science, and pharmaceutical development. The guide details the core reactivity of the succinic anhydride ring, the influence of the propargyl group, and provides representative experimental protocols and data for analogous reactions.
Introduction: Reactivity of Succinic Anhydrides
Succinic anhydride and its derivatives are versatile intermediates in organic synthesis.[1][2] The core of their reactivity lies in the strained five-membered ring containing a highly reactive anhydride functional group. This group is susceptible to nucleophilic attack, leading to a ring-opening reaction that generates a carboxylic acid derivative.[1] This reactivity makes succinic anhydrides valuable for introducing succinate linkers into molecules.
The subject of this guide, this compound, combines this reactive anhydride core with a propargyl group. The propargyl group is a highly versatile functional handle, primarily due to its terminal alkyne, which can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[3] This dual functionality makes it a valuable building block for creating complex molecular architectures.
Core Reaction: Nucleophilic Acyl Substitution
The primary reaction of this compound is the ring-opening acyl substitution initiated by a nucleophile. The nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the cleavage of an acyl-oxygen bond and the formation of a succinate monoester or monoamide.
dot
Caption: General mechanism of nucleophilic ring-opening.
Alcoholysis: Formation of Monoesters
In the presence of an alcohol, this compound will undergo alcoholysis to yield a monoester of the substituted succinic acid.[1] This reaction is often catalyzed by a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which activates the alcohol.
Aminolysis: Formation of Monoamides
Reaction with a primary or secondary amine leads to aminolysis, opening the anhydride ring to form the corresponding succinamic acid (a monoamide of succinic acid).[1] This reaction is typically rapid and proceeds readily without the need for a catalyst.
Quantitative Data from Analogous Reactions
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroxyl-terminated PEG | DMAP, TEA | 1,4-Dioxane | Room Temp. | 24 | 92 | [3] |
| Amine | - | - | - | - | - | [1] |
| Water (Hydrolysis) | - | Water | - | - | - | [1][4] |
Experimental Protocols
The following are detailed, representative protocols for the ring-opening of a propargyl-functionalized succinic anhydride, adapted from methodologies for similar compounds.[3]
Protocol for Alcoholysis with a Generic Alcohol (ROH)
Materials:
-
This compound
-
Alcohol (ROH)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
Add the alcohol (1 equivalent), DMAP (0.1 equivalents), and TEA (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the solution under reduced pressure.
-
Precipitate the crude product by adding diethyl ether.
-
Purify the product by recrystallization from a suitable solvent system (e.g., THF/diethyl ether) to yield the pure monoester.
Protocol for Aminolysis with a Generic Amine (RNH₂)
Materials:
-
This compound
-
Amine (RNH₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the amine (1 equivalent) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude succinamic acid.
-
Purify the product by column chromatography or recrystallization as needed.
Post-Reaction Functionalization: The Power of the Propargyl Group
The true utility of the ring-opened products of this compound lies in the pendant propargyl group. This alkyne moiety is primed for "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the ring-opened molecule to another molecule bearing an azide group.
dot
Caption: Workflow from ring-opening to conjugation.
This two-step process—ring-opening followed by click chemistry—is a powerful strategy in drug development and materials science. For instance, a drug molecule containing a hydroxyl or amine group can be reacted with this compound. The resulting propargylated drug can then be "clicked" onto a carrier molecule, such as a polymer or a biologic, that has been functionalized with an azide group.
Applications in Research and Drug Development
The chemistry of this compound and its ring-opened derivatives has significant potential in several advanced applications:
-
Bioconjugation: The ability to link molecules to proteins, peptides, or nucleic acids is crucial in diagnostics and therapeutics. The propargyl group serves as a bio-orthogonal handle for such conjugations.
-
Drug Delivery: Functionalized polymers, such as polyethylene glycol (PEG), can be modified with the ring-opened products to create drug-polymer conjugates.[3] This can improve the pharmacokinetic properties of a drug, such as its solubility and circulation half-life.
-
Materials Science: The introduction of the propargyl group into polymer backbones or onto surfaces allows for subsequent modification and the creation of functional materials with tailored properties.
-
Pharmaceutical Intermediates: The succinate linker formed upon ring-opening is a common structural motif in pharmaceutical compounds.[1]
Conclusion
This compound is a valuable bifunctional reagent that combines the reliable ring-opening chemistry of succinic anhydride with the versatile conjugation capabilities of a terminal alkyne. While direct studies on this specific molecule are limited, a strong understanding of its reactivity can be inferred from the extensive literature on succinic anhydrides and propargyl-containing compounds. The ability to perform a clean ring-opening reaction followed by a highly efficient "click" reaction makes this compound and its derivatives powerful tools for researchers in chemistry, biology, and medicine, enabling the construction of complex, functional molecular systems.
References
Methodological & Application
Application Notes and Protocols: Polymer Surface Modification Using Propargyl Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of polymers using a bifunctional reagent strategy involving propargylation followed by reaction with succinic anhydride. This approach introduces both a "clickable" alkyne handle for covalent conjugation and a terminal carboxylic acid for further functionalization or to enhance hydrophilicity. This dual-functionality is particularly valuable in the development of advanced drug delivery systems, biomaterials, and functional coatings.
Introduction and Principle
The modification of polymer surfaces is crucial for tailoring their physical, chemical, and biological properties. A versatile strategy involves the introduction of multiple functional groups to allow for subsequent, specific chemical transformations. The use of propargyl groups (containing a terminal alkyne) is of particular interest due to their ability to participate in highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
This protocol details a two-step modification process:
-
Propargylation: Introduction of a propargyl group onto a polymer backbone, typically by reacting a hydroxyl or carboxyl group on the polymer with a propargyl-containing molecule (e.g., propargyl bromide or propargyl alcohol).
-
Succinylation: Reaction of a remaining hydroxyl group on the polymer with succinic anhydride. This ring-opening reaction introduces a terminal carboxylic acid group.
This results in a polymer chain with both a propargyl group for click chemistry and a carboxyl group for further conjugation, tuning solubility, or pH-responsive behavior. This method is applicable to a variety of polymers, including biocompatible and biodegradable polymers like Poly(ethylene glycol) (PEG), Polylactide (PLA), and Polycaprolactone (PCL), making it highly relevant for biomedical applications.[2][3]
Key Applications in Research and Drug Development
-
Drug Delivery Systems: The modified polymer can act as a backbone for creating polymer-drug conjugates.[1][3] The propargyl group allows for the covalent attachment of azide-modified drugs, targeting ligands, or imaging agents via click chemistry. The carboxylic acid group can be used to conjugate other molecules or to improve the aqueous solubility of the polymer-drug conjugate.
-
Biomaterial Functionalization: Surfaces of tissue engineering scaffolds, implants, or nanoparticles can be modified to present specific bioactive molecules, improving biocompatibility, cell adhesion, and therapeutic efficacy.
-
Development of Smart Polymers: The introduced carboxylic acid groups can impart pH-responsive properties to the polymer, enabling the design of materials that release their payload in the acidic microenvironment of tumors or intracellular compartments.[4][5]
Experimental Protocols
Protocol 1: Synthesis of α-carboxyl-ω-propargyl Poly(ethylene glycol) (PEG)
This protocol describes the modification of a heterobifunctional PEG molecule, starting with a polymer that has one hydroxyl and one carboxyl end-group.[1]
Step 1: Propargylation of the Carboxyl Terminus
-
Materials:
-
HOOC-PEG-OH (e.g., M.W. 3500 Da)
-
Potassium hydroxide (KOH)
-
Propargyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
-
Procedure:
-
Dissolve 1.0 g of HOOC-PEG-OH and 16.8 mg of KOH in 20 mL of anhydrous DMF in a round-bottom flask.[1]
-
Stir the mixture at 100 °C for 1 hour.[1]
-
Add 0.027 mL of propargyl bromide dropwise to the solution over 30 minutes.[1]
-
Stir the reaction mixture at 70 °C for 15 hours.[1]
-
Cool the reaction to room temperature.
-
Filter the solution and concentrate it under vacuum to remove DMF.
-
Dissolve the residue in 10 mL of distilled water and extract three times with 100 mL of CH₂Cl₂.[1]
-
Combine the organic layers and remove the CH₂Cl₂ under vacuum to yield the product, α-hydroxyl-ω-propargyl PEG. A typical yield is around 96%.[1]
-
Step 2: Succinylation of the Hydroxyl Terminus
-
Materials:
-
α-hydroxyl-ω-propargyl PEG (from Step 1)
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 0.2 g of α-hydroxyl-ω-propargyl PEG in 10 mL of anhydrous 1,4-Dioxane at 20 °C in a flask.[1]
-
Add 6.0 mg of succinic anhydride, 7.3 mg of DMAP, and 0.008 mL of TEA to the solution.[1]
-
Stir the mixture at room temperature for 24 hours.[1]
-
Concentrate the solution under vacuum.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Purify the crude product by crystallization from a THF/diethyl ether mixture to obtain α-carboxyl-ω-propargyl PEG as a white powder. A typical yield is around 92%.[1]
-
Protocol 2: General Strategy for Modifying Biodegradable Polyesters (e.g., PLA, PCL)
This protocol outlines a general approach for modifying biodegradable polyesters that have terminal hydroxyl groups.
Step 1: Synthesis of Propargyl-Terminated Polyester
This can be achieved by using a propargyl-containing initiator for the ring-opening polymerization of the cyclic ester monomers (e.g., lactide or caprolactone).
-
Materials:
-
Lactide or ε-caprolactone monomer
-
Propargyl alcohol (initiator)
-
Stannous octoate (Sn(Oct)₂) (catalyst)
-
Toluene, anhydrous
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the lactide or caprolactone monomer, propargyl alcohol, and stannous octoate in a molar ratio appropriate for the desired molecular weight (e.g., Monomer:Initiator:Catalyst = 100:1:0.1).
-
Add anhydrous toluene to dissolve the reactants.
-
Heat the mixture to a temperature suitable for polymerization (e.g., 110-130 °C) and stir for 12-24 hours.
-
Cool the reaction to room temperature and dissolve the mixture in dichloromethane.
-
Precipitate the polymer by adding the solution to a large excess of cold methanol.
-
Filter and dry the resulting propargyl-terminated polymer under vacuum.
-
Step 2: Succinylation of the Terminal Hydroxyl Group
The terminal hydroxyl group of the propargyl-terminated polyester can be reacted with succinic anhydride using a similar procedure to Protocol 1, Step 2. Adjustments to solvents and purification methods may be necessary based on the solubility of the specific polyester.
Protocol 3: Application - Conjugation of an Azide-Modified Molecule via CuAAC ("Click" Chemistry)
This protocol describes the conjugation of an azide-modified drug (e.g., azide-doxorubicin) to the propargyl-functionalized polymer.
-
Materials:
-
Propargyl-functionalized polymer
-
Azide-modified drug/molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Dimethylsulfoxide (DMSO) or other suitable organic co-solvent
-
-
Procedure:
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).[6]
-
Dissolve the propargyl-functionalized polymer in the chosen buffer (e.g., PBS). An organic co-solvent like DMSO may be added to aid solubility.
-
Dissolve the azide-modified molecule in DMSO or the reaction buffer.
-
In a reaction vessel, combine the polymer solution with the azide-modified molecule. A molar excess of the azide molecule (e.g., 4-10 equivalents) is typically used.[6]
-
Prepare the Cu(I) catalyst complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[6]
-
Add the Cu(I)/THPTA complex to the polymer/azide mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[6]
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[6]
-
Purify the resulting polymer-drug conjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted reagents and by-products.
-
Data Presentation and Characterization
The success of the modification can be confirmed by various analytical techniques. Quantitative data from typical modification reactions are summarized below.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Used to confirm the presence of characteristic peaks for the propargyl group (e.g., alkyne proton at ~2.5 ppm and methylene protons at ~4.7 ppm) and the succinate methylene protons (~2.7 ppm).[1] The degree of substitution can also be calculated from the integration of these peaks.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the characteristic stretching vibrations of the alkyne C≡C-H bond, the ester C=O bond formed, and the carboxylic acid O-H and C=O bonds.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and polydispersity of the polymer before and after modification.
-
Thermal Analysis (TGA/DSC): To assess changes in the thermal stability and glass transition temperature of the polymer after modification.[7]
Quantitative Data Summary
| Polymer | Modification Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield / Efficiency | Reference |
| HOOC-PEG-OH | Propargylation | KOH, Propargyl Bromide | DMF | 70 | 15 | 96.2% | [1] |
| Propargyl-PEG-OH | Succinylation | Succinic Anhydride, DMAP, TEA | 1,4-Dioxane | RT | 24 | 92% | [1] |
| Polylactide (PLA) | Grafting | Maleic Anhydride, AIBN | Toluene | 100 | 1 | 5-42% Grafting | [8] |
| Cashew Gum | Hydrophobization | Octenyl Succinic Anhydride | DMSO | 120 | 3 | >88% Conversion | [6] |
Visualizations
Workflow Diagrams (Graphviz DOT Language)
Caption: General workflow for creating bifunctional polymers and their application in drug conjugation.
Caption: Simplified schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]
- 2. Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conjugation of a smart polymer to doxorubicin through a pH-responsive bond for targeted drug delivery and improving drug loading on graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of a smart polymer to doxorubicin through a pH-responsive bond for targeted drug delivery and improving drug loading on graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition with 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-(prop-2-yn-1-yl)oxolane-2,5-dione in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This bifunctional reagent, featuring a terminal alkyne for "click" chemistry and a reactive succinic anhydride moiety, is a versatile building block for applications in bioconjugation, drug delivery, and materials science.
Introduction to CuAAC with this compound
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][2] The reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for complex molecular conjugations.[2][3]
This compound, also known as propargyl succinic anhydride, is a particularly useful reagent as it incorporates both a terminal alkyne for CuAAC and a succinic anhydride group. The anhydride functionality can readily react with nucleophiles such as primary amines and alcohols, allowing for a subsequent conjugation or modification step. This dual reactivity makes it an excellent choice for creating heterobifunctional linkers, modifying surfaces, and synthesizing functional polymers.
Key Advantages:
-
Bifunctionality: Enables a two-step, orthogonal conjugation strategy. First, the alkyne is reacted via CuAAC, and subsequently, the anhydride is used for further functionalization.
-
"Click" Reactivity: The terminal alkyne participates in highly efficient and specific CuAAC reactions.[3]
-
Reactive Anhydride: The succinic anhydride ring can be opened by various nucleophiles to introduce additional molecules or to link the construct to a substrate.
Applications
The unique properties of this compound open up a range of applications in research and drug development:
-
Drug Delivery Systems: The reagent can be used to link a targeting moiety (via the azide partner in CuAAC) to a drug or carrier molecule containing a nucleophilic group (e.g., an amine on a protein or polymer). This allows for the construction of targeted drug-delivery vehicles.
-
Bioconjugation: Proteins, peptides, and other biomolecules can be modified. For instance, a protein can be functionalized with an azide, which is then "clicked" with this compound. The resulting anhydride-terminated protein can then be conjugated to another molecule or a surface.
-
Polymer and Materials Science: This molecule can be used to synthesize functional polymers. The alkyne can be used for polymer backbone or side-chain modification via CuAAC, while the anhydride can serve as a point for grafting or cross-linking.
-
Surface Modification: Surfaces functionalized with azides can be modified with this compound to introduce a reactive anhydride layer for subsequent immobilization of biomolecules or other ligands.
Data Presentation
Table 1: Representative Reaction Conditions for CuAAC with this compound
| Parameter | Condition A (Aqueous) | Condition B (Organic) |
| Alkyne | This compound | This compound |
| Azide | Azide-functionalized biomolecule (e.g., protein, peptide) | Small organic azide |
| Solvent | Phosphate-buffered saline (PBS), pH 7.4 / t-BuOH (4:1) | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Copper Source | CuSO₄·5H₂O (0.1 eq) | CuI (0.05 eq) |
| Reducing Agent | Sodium Ascorbate (0.5 eq) | Not required |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq) | N,N-Diisopropylethylamine (DIPEA) (2.0 eq) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 12 - 24 hours |
| Typical Yield | > 90% (as determined by spectroscopy or chromatography) | > 95% |
| Notes | The anhydride ring is susceptible to hydrolysis in aqueous conditions. The reaction should be performed promptly, and the subsequent ring-opening step should follow immediately. The use of a co-solvent like t-BuOH can improve the solubility of organic reagents. | Anhydrous conditions are recommended to preserve the anhydride functionality. DIPEA acts as a base and a ligand. |
Note: The data in this table are representative and based on general CuAAC protocols. Optimal conditions for specific substrates should be determined experimentally.
Table 2: Ring-Opening of the Succinic Anhydride Moiety
| Nucleophile | Reagent | Solvent | Temperature | Reaction Time | Product |
| Primary Amine | Benzylamine (1.1 eq) | DCM | Room Temperature | 1 - 2 hours | Carboxylic acid and amide |
| Alcohol | Benzyl alcohol (1.1 eq) with DMAP (0.1 eq) | DCM | Room Temperature | 4 - 8 hours | Carboxylic acid and ester |
| Hydrazine | Hydrazine hydrate (1.1 eq) | THF | 0 °C to RT | 2 - 4 hours | Carboxylic acid and hydrazide |
Note: DMAP (4-Dimethylaminopyridine) is a common catalyst for the esterification of anhydrides with alcohols. Reactions should be monitored by TLC or LC-MS to determine completion.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound in Aqueous Media
This protocol is suitable for the conjugation of this compound to an azide-functionalized biomolecule in an aqueous buffer.
Materials:
-
This compound
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
tert-Butanol (t-BuOH)
-
Degassed water
Procedure:
-
In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in PBS buffer to a final concentration of 1-10 mg/mL.
-
Add a solution of this compound (typically 10-50 equivalents relative to the biomolecule) dissolved in a minimal amount of a water-miscible organic solvent like DMSO or t-BuOH.
-
Prepare a premix of the copper catalyst: in a separate tube, add the required volume of the CuSO₄ stock solution and five equivalents of the THPTA stock solution. Vortex briefly.
-
Add the copper/THPTA premix to the reaction mixture containing the azide and alkyne to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to copper).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE if applicable.
-
Upon completion, the product can be purified by standard methods for biomolecules, such as size exclusion chromatography, dialysis, or ultrafiltration to remove excess reagents and copper.
-
The purified conjugate, now bearing a reactive anhydride, should be used immediately in the subsequent ring-opening reaction to avoid hydrolysis.
Protocol 2: General Procedure for CuAAC and Subsequent Amine Coupling in Organic Media
This protocol is designed for the reaction of this compound with a small organic azide, followed by the ring-opening of the resulting anhydride with a primary amine.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Primary amine (e.g., benzylamine)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step A: CuAAC Reaction
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the organic azide (1.05 eq).
-
Dissolve the reagents in anhydrous DCM.
-
Add CuI (0.05 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triazole-anhydride product can be purified by flash column chromatography or used directly in the next step if sufficiently pure.
Step B: Ring-Opening Amidation
-
Dissolve the triazole-anhydride from Step A in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the primary amine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for the subsequent ring-opening of the succinic anhydride moiety.
Caption: Conceptual pathway for creating a targeted drug delivery system.
References
Application Notes and Protocols: Thiol-yne Click Chemistry Applications of Propargyl Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-yne click chemistry has emerged as a powerful tool for bioconjugation, drug delivery, and materials science due to its high efficiency, specificity, and biocompatibility. This set of reactions, proceeding via a radical-mediated or nucleophilic pathway, allows for the formation of stable thioether bonds. Propargyl succinic anhydride is a versatile bifunctional linker that introduces a terminal alkyne (propargyl group) for thiol-yne reactions while the anhydride moiety allows for covalent attachment to a variety of substrates such as proteins, polymers, and surfaces.
The primary utility of propargyl succinic anhydride lies in its ability to functionalize molecules containing nucleophilic groups like amines (-NH2) or hydroxyls (-OH). The anhydride ring readily opens upon reaction with these nucleophiles, forming a stable amide or ester bond, respectively. This reaction simultaneously exposes the propargyl group, which can then undergo a thiol-yne click reaction with a thiol-containing molecule. This two-step functionalization strategy is highly efficient for creating complex bioconjugates and advanced materials.
Applications
The unique properties of propargyl succinic anhydride as a linker enable a wide range of applications in research and drug development:
-
Bioconjugation: Site-specific modification of proteins, peptides, and other biomolecules. The anhydride can react with lysine residues or the N-terminus of a protein, introducing an alkyne handle for subsequent conjugation with thiol-modified probes, drugs, or imaging agents.
-
Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. A cytotoxic drug can be attached to a targeting moiety (e.g., an antibody) through the propargyl succinic anhydride linker, with the thiol-yne reaction providing a stable linkage.
-
Polymer and Materials Science: Synthesis of functional polymers, hydrogels, and surface coatings. Polymers with amine or hydroxyl groups can be functionalized with propargyl succinic anhydride to create materials with "clickable" surfaces for further modification.[1]
-
Diagnostic Assays: Immobilization of biomolecules onto surfaces for the development of biosensors and diagnostic kits. The anhydride can be used to attach a capture probe to a surface, and the propargyl group can then be used to click on a signaling molecule.
Reaction Mechanisms
The overall process involves two key chemical transformations: the anhydride ring-opening and the thiol-yne click reaction.
Anhydride Ring-Opening with Amines and Hydroxyls
Succinic anhydride reacts with primary amines (e.g., lysine side chains in proteins) to form a stable amide bond, leaving a free carboxylic acid. Similarly, it reacts with hydroxyl groups to form an ester bond. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH.
Thiol-Yne Click Reaction
The thiol-yne reaction involves the addition of a thiol across the carbon-carbon triple bond of the propargyl group. This reaction can be initiated by UV light in the presence of a photoinitiator (radical-mediated) or by a nucleophilic catalyst. The radical-mediated pathway is often preferred for its efficiency and mild reaction conditions.[2] The reaction proceeds in two steps, with the addition of a second thiol to the resulting vinyl sulfide intermediate, leading to a dithioether linkage.[3]
Experimental Protocols
Protocol 1: Synthesis of Mono-propargyl Succinate
This protocol describes the synthesis of the monoester of succinic acid with propargyl alcohol, which is the ring-opened form of propargyl succinic anhydride.
Materials:
-
Succinic anhydride
-
Propargyl alcohol
-
4-Dimethylaminopyridine (DMAP)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (CH2Cl2)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Magnesium Sulfate (MgSO4)
Procedure:
-
To a stirred solution of succinic anhydride (10 mmol) in 10 ml of anhydrous CH2Cl2, add DMAP (30-110 mg) and propargyl alcohol (20-40 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (10 mmol) to the reaction mixture and stir for 5 minutes at 0 °C, followed by 3 hours at 20 °C.
-
Filter the precipitated dicyclohexylurea and evaporate the filtrate in vacuo.
-
Resuspend the residue in CH2Cl2 and filter any further precipitate.
-
Wash the CH2Cl2 solution twice with 0.5 N HCl and then with saturated NaHCO3 solution.
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent to obtain the mono-propargyl succinate.
-
The product can be further purified by column chromatography on silica gel.
Quantitative Data:
| Reactant | Molar Equiv. | Purity | Yield | Reference |
| Succinic Anhydride | 1.0 | >99% | - | [4] |
| Propargyl Alcohol | 2.0-4.0 | >99% | - | [4] |
| DCC | 1.0 | >99% | - | [4] |
| DMAP | cat. | >99% | - | [4] |
| Product | - | High | Typically >80% | [4] |
Protocol 2: Functionalization of a Model Protein (BSA) with Propargyl Succinic Anhydride
This protocol details the modification of bovine serum albumin (BSA) with propargyl succinic anhydride to introduce alkyne functionalities.
Materials:
-
Bovine Serum Albumin (BSA)
-
Propargyl succinic anhydride (or mono-propargyl succinate activated as an NHS ester)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography columns (e.g., PD-10)
Procedure:
-
Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Prepare a stock solution of propargyl succinic anhydride in DMSO at a concentration of 100 mM.
-
Add a 20-fold molar excess of the propargyl succinic anhydride stock solution to the BSA solution with gentle vortexing.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle shaking.
-
Remove the excess, unreacted anhydride by size-exclusion chromatography using a PD-10 column equilibrated with PBS.
-
Collect the protein fractions and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The degree of functionalization can be determined by mass spectrometry.
Protocol 3: Thiol-Yne Click Conjugation of a Thiol-Containing Peptide to Propargylated BSA
This protocol describes the conjugation of a cysteine-containing peptide to the alkyne-functionalized BSA from Protocol 2.
Materials:
-
Propargylated BSA (from Protocol 2)
-
Cysteine-terminated peptide
-
Photoinitiator (e.g., Irgacure 2959)
-
PBS, pH 7.4
-
Long-wave UV lamp (365 nm)
Procedure:
-
Dissolve the propargylated BSA and the thiol-containing peptide in PBS at a molar ratio of 1:10 (BSA:peptide).
-
Add the photoinitiator to a final concentration of 1 mM from a stock solution in DMSO.
-
Transfer the reaction mixture to a quartz cuvette or a UV-transparent plate.
-
Irradiate the mixture with a 365 nm UV lamp for 15-30 minutes on ice.
-
The progress of the reaction can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the BSA.
-
Purify the resulting conjugate by size-exclusion chromatography to remove unreacted peptide and photoinitiator.
Quantitative Data for a Model Thiol-Yne Reaction:
| Reaction | Reactants | Conditions | Yield | Reference |
| Thiol-Yne Conjugation | N-propargyl maleimide + methyl-3-mercaptopropionate | Radical-mediated | >95% | [5] |
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Two-step reaction pathway for conjugation.
Caption: ADC targeted drug delivery pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiol–yne coupling: revisiting old concepts as a breakthrough for up-to-date applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. organic chemistry - Succinic anhydride esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Functionalized Polymers using 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and functionalization of novel polymers derived from 3-(Prop-2-yn-1-yl)oxolane-2,5-dione. This monomer offers a versatile platform for creating functionalized polyesters with pendant alkyne groups, which can be readily modified using "click" chemistry. Such polymers are of significant interest for various biomedical applications, including drug delivery, tissue engineering, and diagnostics.
Introduction
The synthesis of well-defined functional polymers is crucial for the advancement of biomedical technologies. This compound, an alkyne-functionalized succinic anhydride derivative, is a promising monomer for the creation of biodegradable polyesters. The pendant propargyl group serves as a versatile handle for post-polymerization modification via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the conjugation of a wide array of molecules, such as peptides, carbohydrates, and therapeutic agents, to the polymer backbone, enabling the tailoring of material properties for specific applications.
This document outlines the synthetic route starting from the ring-opening polymerization (ROP) of the monomer to yield an alkyne-functionalized polyester, followed by a detailed protocol for its subsequent functionalization using CuAAC.
Part 1: Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)
The ring-opening polymerization of this compound can be achieved using various organocatalysts to produce a polyester with pendant alkyne functionalities. The choice of initiator and catalyst is critical to control the polymerization and obtain polymers with desired molecular weights and low dispersity. While specific literature on the ROP of this exact monomer is emerging, the following protocol is based on established methods for the ROP of substituted lactones and cyclic anhydrides.
Experimental Protocol: Ring-Opening Polymerization
Materials:
-
This compound (monomer)
-
Benzyl alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Reagent Purification: The monomer, this compound, should be purified by recrystallization or sublimation to remove any impurities that might affect the polymerization. Benzyl alcohol and DBU should be distilled and stored over molecular sieves. Toluene should be dried using a solvent purification system.
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), a flame-dried Schlenk flask is charged with the desired amount of this compound.
-
Initiator and Catalyst Addition: Anhydrous toluene is added to dissolve the monomer. Subsequently, a stock solution of benzyl alcohol in toluene is added, followed by the addition of a DBU stock solution in toluene. The molar ratio of monomer to initiator will determine the theoretical molecular weight of the polymer.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or elevated temperatures like 60-80 °C) to initiate the polymerization. The progress of the reaction can be monitored by taking aliquots and analyzing them using ¹H NMR spectroscopy to determine monomer conversion.
-
Termination and Precipitation: Once the desired conversion is reached, the polymerization is quenched by adding a small amount of acidic solution (e.g., benzoic acid in THF). The polymer is then precipitated by pouring the reaction mixture into a large volume of cold non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a minimal amount of dichloromethane, and re-precipitated into cold methanol. This process is repeated two to three times to remove unreacted monomer and catalyst residues. The final polymer is dried under vacuum to a constant weight.
Characterization: The resulting alkyne-functionalized polyester should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure and the presence of the pendant alkyne groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.
Quantitative Data for Ring-Opening Polymerization
| Parameter | Value | Reference |
| Monomer:Initiator Ratio | [50:1] - [200:1] | Adapted from similar ROP systems[1] |
| Catalyst Loading (DBU) | 1-5 mol% relative to monomer | Adapted from similar ROP systems[2] |
| Reaction Temperature | 25 - 80 °C | Adapted from similar ROP systems[1] |
| Reaction Time | 2 - 24 hours | Dependent on temperature and catalyst loading |
| Typical Monomer Conversion | > 90% | As determined by ¹H NMR |
| Resulting Polymer Mn (GPC) | 5,000 - 20,000 g/mol | Dependent on M:I ratio |
| Resulting Polymer Dispersity (Đ) | 1.1 - 1.5 | Indicative of a controlled polymerization |
Part 2: Post-Polymerization Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The pendant alkyne groups on the polyester backbone provide a versatile platform for functionalization using the CuAAC "click" reaction. This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for conjugating sensitive biomolecules.
Experimental Protocol: CuAAC "Click" Reaction
Materials:
-
Alkyne-functionalized polyester (synthesized in Part 1)
-
Azide-containing molecule (e.g., an azide-functionalized peptide, sugar, or fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and improve efficiency)
-
N,N-Dimethylformamide (DMF) or a mixture of DMF and water
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolution of Polymer and Azide: The alkyne-functionalized polyester is dissolved in DMF. The azide-containing molecule is also dissolved in DMF or a suitable solvent.
-
Preparation of Catalyst and Reducing Agent Solutions: A stock solution of CuSO₄·5H₂O in deionized water is prepared. A fresh stock solution of sodium ascorbate in deionized water is also prepared. If using THPTA, a stock solution in water is made.
-
Reaction Setup: In a reaction vial, the polymer solution and the azide solution are mixed. A slight excess of the azide molecule (e.g., 1.2-1.5 equivalents per alkyne group) is typically used to ensure complete functionalization.
-
Initiation of the "Click" Reaction: To the stirred polymer/azide mixture, the CuSO₄ solution is added, followed by the THPTA solution (if used). Finally, the sodium ascorbate solution is added to initiate the reaction by reducing Cu(II) to the active Cu(I) species. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹).
-
Purification: Upon completion of the reaction, the copper catalyst is removed. This can be achieved by passing the reaction mixture through a short column of basic alumina or by dialysis against deionized water with a chelating agent like EDTA. The functionalized polymer is then isolated by precipitation in a non-solvent (e.g., water or methanol) or by lyophilization after dialysis.
-
Characterization: The final functionalized polymer should be characterized to confirm successful conjugation.
-
¹H NMR and ¹³C NMR spectroscopy: To identify signals corresponding to the attached molecule.
-
FTIR spectroscopy: To confirm the disappearance of the alkyne and azide peaks and the appearance of the triazole ring signals.
-
GPC: To observe the increase in molecular weight after functionalization.
-
Quantitative Data for CuAAC Functionalization
| Parameter | Value | Reference |
| Alkyne Polymer:Azide Molecule Ratio | 1 : 1.2 - 1.5 (equivalents) | General practice for efficient "click" reactions |
| CuSO₄·5H₂O Concentration | 0.1 - 0.5 equivalents per alkyne | Adapted from established CuAAC protocols |
| Sodium Ascorbate Concentration | 1 - 5 equivalents per alkyne | Adapted from established CuAAC protocols |
| THPTA Ligand (optional) | 1 - 5 equivalents per copper | To enhance reaction kinetics and biocompatibility |
| Reaction Temperature | 25 °C (Room Temperature) | Mild conditions are a hallmark of "click" chemistry |
| Reaction Time | 1 - 12 hours | High efficiency leads to relatively short reaction times |
| Functionalization Efficiency | > 95% | As determined by spectroscopic methods |
Visualizations
Ring-Opening Polymerization Workflow
Caption: Workflow for the ring-opening polymerization of this compound.
Post-Polymerization Functionalization via CuAAC
Caption: Workflow for the CuAAC functionalization of the alkyne-containing polyester.
Signaling Pathway Analogy: Targeted Drug Delivery
Caption: Conceptual pathway for targeted drug delivery using the functionalized polymer.
References
Application Notes and Protocols for Bioconjugation with 3-(Prop-2-yn-1-yl)oxolane-2,5-dione in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, a bifunctional linker, in the development of advanced drug delivery systems. This two-step bioconjugation strategy enables the site-specific introduction of an alkyne handle onto biomolecules, followed by the attachment of a therapeutic payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.
Introduction
This compound, also known as propargyl-succinic anhydride, serves as a valuable tool for the modification of proteins, antibodies, and other biomolecules. Its cyclic anhydride moiety reacts readily with primary amines, such as the ε-amino group of lysine residues, to form a stable amide bond. This reaction introduces a terminal alkyne group, which can then be utilized for the covalent attachment of azide-functionalized molecules, including cytotoxic drugs, imaging agents, or targeting ligands, through the highly reliable CuAAC reaction.[1] This two-step approach offers a high degree of control over the conjugation process, leading to the formation of well-defined bioconjugates with optimized drug-to-biomolecule ratios.
Principle of the Two-Step Bioconjugation Strategy
The core of this technique lies in a two-step sequential modification of the biomolecule:
-
Amine Modification (Succinylation): The succinic anhydride ring of this compound reacts with primary amines on the biomolecule (e.g., lysine residues on an antibody) under mild basic conditions. This ring-opening reaction results in the formation of a stable amide linkage and introduces a propargyl group (a terminal alkyne) onto the biomolecule's surface. This initial modification changes the charge of the lysine residue from positive to negative, which can influence the physicochemical properties of the resulting conjugate.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified biomolecule is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug). In the presence of a copper(I) catalyst, the alkyne and azide undergo a [3+2] cycloaddition to form a highly stable 1,2,3-triazole ring, covalently linking the payload to the biomolecule.[1] The use of copper-stabilizing ligands is crucial to enhance reaction efficiency and protect the biomolecule from potential oxidative damage.[2]
Experimental Protocols
Protocol 1: Alkyne Modification of an Antibody with this compound
This protocol describes the modification of a monoclonal antibody (mAb) to introduce alkyne functional groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 100 mM immediately before use.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.
-
Purification: Remove the excess reagent and byproducts by purifying the alkyne-modified antibody using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the concentration of the purified alkyne-modified antibody using a spectrophotometer at 280 nm. The degree of alkyne incorporation can be quantified using mass spectrometry.
Protocol 2: CuAAC Conjugation of an Azide-Functionalized Drug to an Alkyne-Modified Antibody
This protocol details the "click" reaction to conjugate an azide-containing drug to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1) in PBS
-
Azide-functionalized drug
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand solution (e.g., 100 mM THPTA in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical instrumentation for Drug-to-Antibody Ratio (DAR) determination (e.g., LC-MS)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized drug in DMSO to a stock concentration of 10-20 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified antibody solution.
-
A 5- to 10-fold molar excess of the azide-functionalized drug stock solution.
-
Copper-stabilizing ligand (e.g., THPTA) to a final concentration of 5 times the copper concentration.
-
Copper(II) sulfate to a final concentration of 0.5-1 mM.
-
Freshly prepared sodium ascorbate to a final concentration of 5-10 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unreacted drug, catalyst, and other small molecules.
-
Characterization: Analyze the purified ADC to determine the average Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the described bioconjugation experiments.
Table 1: Quantitative Parameters for Alkyne Modification of a Monoclonal Antibody
| Parameter | Typical Value | Method of Determination |
| Molar excess of anhydride | 10-20 fold | - |
| Reaction Time | 2-4 hours | - |
| Degree of Alkyne Labeling | 2-8 alkynes/antibody | Mass Spectrometry |
| Antibody Recovery | > 90% | UV-Vis at 280 nm |
Table 2: Quantitative Parameters for CuAAC Conjugation and Final ADC Characterization
| Parameter | Typical Value | Method of Determination |
| Molar excess of azide-drug | 5-10 fold | - |
| Reaction Time | 1-2 hours | - |
| CuAAC Reaction Efficiency | > 95% | LC-MS |
| Final Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, LC-MS |
| ADC Purity | > 98% | Size-Exclusion Chromatography |
| Monomer Content | > 95% | Size-Exclusion Chromatography |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the two-step bioconjugation process.
Caption: Workflow for the two-step bioconjugation of a drug to an antibody.
Logical Relationship of the Conjugation Chemistry
This diagram outlines the chemical transformations occurring during the bioconjugation process.
Caption: Chemical steps in the formation of the drug-delivery system.
Signaling Pathway Example: ADC Targeting a Receptor Tyrosine Kinase
This diagram illustrates a simplified signaling pathway that could be targeted by an ADC developed using this technology, for instance, an ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell.
Caption: Simplified ADC mechanism of action targeting a cancer cell receptor.
References
Application Notes and Protocols: Ring-Opening Polymerization for the Synthesis of Propargyl-Functionalized Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of polyesters featuring pendant propargyl groups through the ring-opening copolymerization of succinic anhydride and propargyl glycidyl ether. This method offers a versatile platform for the development of functional polymers amenable to post-polymerization modification via "click" chemistry, which is of significant interest in drug delivery, tissue engineering, and other biomedical applications.
Introduction
The introduction of functional groups into biodegradable polyesters is a key strategy for the design of advanced biomaterials. The propargyl group is particularly valuable due to its ability to participate in highly efficient and specific click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the straightforward conjugation of a wide variety of molecules, including peptides, drugs, and imaging agents, to the polymer backbone.
While the direct ring-opening polymerization of a "propargyl succinic anhydride" monomer is not a commonly documented procedure, a robust and versatile alternative is the ring-opening copolymerization of a standard cyclic anhydride, such as succinic anhydride, with a functionalized epoxide bearing a propargyl group, like propargyl glycidyl ether. This approach leverages readily available starting materials and established polymerization techniques to yield well-defined functional polyesters.
Reaction Scheme
The overall reaction involves the alternating copolymerization of succinic anhydride and propargyl glycidyl ether, typically initiated by an alcohol and catalyzed by an organocatalyst or a metal complex.
Caption: General scheme for the ring-opening copolymerization.
Experimental Protocols
This section details the necessary protocols for the synthesis of poly(succinate-co-propargyl glycidyl ether).
Materials
-
Succinic anhydride (SA)
-
Propargyl glycidyl ether (PGE)
-
Benzyl alcohol (BnOH), as initiator
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), as organocatalyst
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Protocol 1: Organocatalyzed Ring-Opening Copolymerization
This protocol describes a typical procedure for the copolymerization using an organocatalyst.
-
Monomer and Initiator Preparation: In a glovebox, a dried Schlenk flask is charged with succinic anhydride (e.g., 1.0 g, 10 mmol) and a magnetic stir bar. Anhydrous toluene (e.g., 10 mL) is added to dissolve the monomer.
-
Addition of Comonomer and Initiator: Propargyl glycidyl ether (e.g., 1.12 g, 10 mmol) and benzyl alcohol (e.g., 0.108 g, 1 mmol, for a target degree of polymerization of 20) are added to the reaction flask via syringe.
-
Catalyst Addition and Polymerization: A stock solution of TBD in anhydrous toluene is prepared. The required amount of the catalyst solution (e.g., 0.1 mmol TBD) is added to the reaction mixture to initiate the polymerization.
-
Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature (e.g., 60 °C) under an inert atmosphere. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Polymer Isolation: Once the desired conversion is reached, the reaction is quenched by adding a small amount of acidic solution (e.g., benzoic acid in DCM). The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: The precipitated polymer is collected by filtration or centrifugation, redissolved in a minimal amount of DCM, and re-precipitated into cold methanol. This process is repeated two more times to ensure the removal of unreacted monomers and catalyst.
-
Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.
Data Presentation
The following table summarizes typical experimental data that can be obtained from the synthesis and characterization of propargyl-functionalized polyesters.
| Entry | [SA]:[PGE]:[I]:[Cat] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Đ (PDI) |
| 1 | 100:100:1:1 | 60 | 12 | >95 | 18,500 | 1.15 |
| 2 | 100:100:1:0.5 | 60 | 24 | >95 | 19,200 | 1.20 |
| 3 | 50:50:1:1 | 80 | 8 | >98 | 9,800 | 1.12 |
| 4 | 50:50:1:0.5 | 80 | 16 | >98 | 10,100 | 1.18 |
Note: [SA] = Succinic Anhydride, [PGE] = Propargyl Glycidyl Ether, [I] = Initiator (Benzyl Alcohol), [Cat] = Catalyst (TBD). Mn = Number-average molecular weight. Đ (PDI) = Polydispersity Index. Data is representative and will vary based on specific reaction conditions.
Characterization
The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the incorporation of both monomers, and calculate the monomer conversion.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ or PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the ester carbonyl stretch and the alkyne C-H stretch.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for the synthesis and characterization of the propargyl-functionalized polyester.
Application Notes and Protocols: Immobilization of Biomolecules Using 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology and drug discovery. Applications ranging from biosensors and immunoassays to high-throughput screening and biocatalysis rely on the stable and oriented attachment of proteins, peptides, and nucleic acids. 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, also known as propargyl succinic anhydride, is a bifunctional linker that facilitates the covalent immobilization of biomolecules through a two-step process. This reagent is particularly useful as it allows for the introduction of a terminal alkyne group onto a primary amine-containing surface or biomolecule. The incorporated alkyne moiety can then be utilized for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate azide-modified biomolecules.
The succinic anhydride group readily reacts with primary amines on a functionalized surface to form a stable amide bond, leaving the propargyl group's terminal alkyne available for subsequent conjugation. This method provides a robust and versatile platform for the controlled and oriented immobilization of biomolecules.
Principle of Immobilization
The immobilization strategy using this compound involves two key chemical reactions:
-
Surface Functionalization: An amine-functionalized solid support (e.g., glass slide, magnetic bead, microplate) is reacted with this compound. The anhydride ring opens upon nucleophilic attack by the surface amine groups, forming a stable amide linkage and presenting a surface decorated with terminal alkyne groups.
-
Biomolecule Conjugation via Click Chemistry: An azide-modified biomolecule of interest is then covalently attached to the alkyne-functionalized surface through a click reaction. This reaction is highly specific and proceeds with high efficiency under mild, aqueous conditions, which helps to preserve the biological activity of the immobilized molecule.
Data Presentation
The efficiency of immobilization and the characteristics of the functionalized surface are critical parameters. The following tables provide a template for the presentation of key quantitative data. Researchers should populate these tables with their experimental results.
Table 1: Surface Functionalization Efficiency
| Parameter | Method of Measurement | Result |
| Amine Surface Density (amines/nm²) | X-ray Photoelectron Spectroscopy (XPS) | User Data |
| Alkyne Surface Density (alkynes/nm²) | XPS, Fluorescence Assay with Azide-Fluorophore | User Data |
| Contact Angle (before functionalization) | Goniometry | User Data |
| Contact Angle (after amination) | Goniometry | User Data |
| Contact Angle (after alkyne modification) | Goniometry | User Data |
Table 2: Biomolecule Immobilization Efficiency and Activity
| Biomolecule | Immobilized Density (pmol/cm²) | Biological Activity (% of native) | Method of Quantification |
| e.g., Antibody A | User Data | User Data | ELISA, SPR |
| e.g., Enzyme B | User Data | User Data | Activity Assay |
| e.g., Peptide C | User Data | User Data | Fluorescence, HPLC |
Experimental Protocols
The following are generalized protocols for the immobilization of biomolecules using this compound. Optimization may be required for specific applications and substrates.
Protocol 1: Preparation of Alkyne-Functionalized Surfaces
This protocol describes the functionalization of an amine-coated surface with this compound.
Materials:
-
Amine-functionalized substrate (e.g., glass slides, silicon wafers, or microplates)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous toluene
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
-
Orbital shaker
Procedure:
-
Substrate Cleaning: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.
-
Reagent Preparation: Prepare a 10-50 mM solution of this compound in anhydrous DMF. Add 1.5 equivalents of a non-nucleophilic base such as TEA or DIPEA to the solution to act as a proton scavenger.
-
Surface Reaction: Immerse the cleaned and dried amine-functionalized substrate in the reagent solution.
-
Incubation: Place the reaction vessel on an orbital shaker and incubate for 2-4 hours at room temperature in an inert atmosphere (e.g., under nitrogen or argon).
-
Washing: After incubation, remove the substrate from the solution and wash it sequentially with DMF, ethanol, and DI water to remove any unreacted reagents and byproducts.
-
Drying: Dry the alkyne-functionalized substrate under a stream of nitrogen.
-
Storage: Store the functionalized substrate in a desiccator until ready for use.
Protocol 2: Immobilization of Azide-Modified Biomolecules via CuAAC
This protocol details the copper-catalyzed click chemistry reaction to immobilize an azide-modified biomolecule onto the alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized substrate (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI water
-
Orbital shaker
Procedure:
-
Biomolecule Solution Preparation: Prepare a solution of the azide-modified biomolecule in PBS at a desired concentration (e.g., 0.1-1.0 mg/mL).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:
-
800 µL of the biomolecule solution
-
100 µL of 10 mM CuSO₄ in DI water
-
100 µL of 20 mM sodium ascorbate in DI water (freshly prepared)
-
(Optional but recommended) 10 µL of 50 mM THPTA in DI water
-
-
Immobilization Reaction: Cover the alkyne-functionalized surface with the click reaction cocktail. Ensure the entire surface is in contact with the solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation on an orbital shaker.
-
Washing: After incubation, thoroughly wash the surface with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove non-covalently bound biomolecules, followed by a final rinse with DI water.
-
Drying and Storage: Dry the surface under a stream of nitrogen and store it at 4°C in a hydrated state or as recommended for the specific biomolecule.
Visualizations
Experimental Workflow
Caption: Workflow for biomolecule immobilization.
Example Signaling Pathway: Integrin-Mediated Cell Adhesion
Immobilized peptides containing the Arg-Gly-Asp (RGD) sequence are commonly used to study cell adhesion, which is primarily mediated by integrin receptors.
Caption: Simplified integrin signaling pathway.
Application Notes and Protocols: Experimental Setup for Grafting Polymers with Propargyl Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of polymers with propargyl-terminated succinate linkers. This modification introduces a terminal alkyne group, which is a versatile handle for subsequent conjugation of biomolecules, imaging agents, or therapeutic compounds via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] Such functionalized polymers are pivotal in the development of advanced drug delivery systems and targeted therapeutics.[2][3]
While a direct, one-step grafting of a pre-synthesized "propargyl succinic anhydride" is not the common approach, the desired functionality is readily achieved through a two-step sequential modification of polymers containing hydroxyl groups. This document outlines the two primary synthetic pathways to achieve this functionalization.
Pathway A: Propargylation followed by Succinylation
In this pathway, a polymer with hydroxyl groups is first reacted to introduce a propargyl ether linkage. The remaining or newly introduced hydroxyl groups are then reacted with succinic anhydride to generate a terminal carboxylic acid.
Pathway B: Succinylation followed by Propargylation
Conversely, the polymer's hydroxyl groups can first be reacted with succinic anhydride to introduce a carboxylic acid. This carboxyl group is then esterified using propargyl alcohol to attach the terminal alkyne.
Below are detailed protocols for these methodologies, with specific examples and characterization data.
Experimental Protocols
Protocol 1: Synthesis of α-carboxyl-ω-propargyl Poly(ethylene glycol) (PEG) via Pathway A
This protocol details the modification of a bifunctional PEG, starting with the introduction of a propargyl group, followed by the reaction of the terminal hydroxyl group with succinic anhydride.[1]
Step 1.1: Synthesis of α-hydroxyl-ω-propargyl PEG
-
Materials:
-
Carboxyl-terminated PEG with a hydroxyl group at the other end (HOOC-PEG-OH) (e.g., Mw = 3500 Da)
-
Potassium hydroxide (KOH)
-
Propargyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve HOOC-PEG-OH (1.0 g, 0.28 mmol) and KOH (16.8 mg, 0.30 mmol) in 20 mL of anhydrous DMF in a round-bottom flask.
-
Stir the mixture at 100 °C for 1 hour.
-
Add propargyl bromide (0.027 mL, 0.30 mmol) dropwise to the solution over 30 minutes.
-
Stir the reaction mixture at 70 °C for 15 hours.
-
Cool the reaction to room temperature.
-
Filter the solution and concentrate it under vacuum.
-
Dissolve the residue in 10 mL of distilled water and extract with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers and remove the CH₂Cl₂ under vacuum to yield the α-hydroxyl-ω-propargyl PEG product.
-
Step 1.2: Synthesis of α-carboxyl-ω-propargyl PEG
-
Materials:
-
α-hydroxyl-ω-propargyl PEG (from Step 1.1)
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve α-hydroxyl-ω-propargyl PEG (0.2 g, 0.057 mmol) in 10 mL of anhydrous 1,4-dioxane at 20 °C in a round-bottom flask.
-
Add succinic anhydride (6.0 mg, 0.06 mmol), DMAP (7.3 mg, 0.06 mmol), and TEA (0.008 mL, 0.06 mmol) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the solution under vacuum.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Purify the crude product by recrystallization from a THF/diethyl ether mixture to obtain the final α-carboxyl-ω-propargyl PEG as a white powder.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for PEG Functionalization
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propargylation | HOOC-PEG-OH, KOH, Propargyl bromide | DMF | 100, then 70 | 1, then 15 | 96.2 | [1] |
| Succinylation | α-hydroxyl-ω-propargyl PEG, Succinic anhydride, DMAP, TEA | 1,4-Dioxane | 20 | 24 | 92 | [1] |
Table 2: Characterization Data for Functionalized PEG
| Polymer | Technique | Key Signals / Observations | Reference |
| α-hydroxyl-ω-propargyl PEG | ¹H NMR (CDCl₃, TMS) | δ 2.5 (s, 1H, –C≡CH), δ 4.7 (m, 2H, –CH₂–C≡CH) | [1] |
| α-carboxyl-ω-propargyl PEG | ¹H NMR (CDCl₃, TMS) | Appearance of proton signals at δ 2.75 from CH₂ of the opened succinic anhydride ring. | [1] |
Visualizations
Experimental Workflows
Caption: Synthetic Workflow for Pathway A.
Caption: Synthetic Workflow for Pathway B.
Application in Drug Delivery: Signaling Pathway
The propargyl-functionalized polymer can be conjugated to a targeting ligand (e.g., a peptide or antibody) and a drug. This conjugate can then bind to a specific cell surface receptor, such as a Receptor Tyrosine Kinase (RTK), which is often overexpressed in cancer cells, leading to the inhibition of downstream signaling pathways that promote cell proliferation.
Caption: Targeted Drug Delivery and Signaling Inhibition.
References
Application Notes and Protocols for Hydrogel Formation Using 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and high water content make them excellent candidates for a variety of biomedical applications, including tissue engineering and controlled drug delivery. "Click chemistry" reactions, known for their high efficiency, specificity, and biocompatibility, have become a powerful tool for hydrogel synthesis.
This document provides detailed application notes and protocols for the use of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, also known as propargyl-succinic anhydride, in the formation of hydrogels. This molecule serves as a versatile building block for introducing alkyne functionalities into polymers, which can then be crosslinked using azide-alkyne or thiol-yne click chemistry to form hydrogels with tunable properties. These hydrogels are promising platforms for the sustained release of therapeutic agents.
Key Applications
Hydrogels synthesized using this compound are particularly well-suited for:
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules and release them in a sustained manner. The release kinetics can be tuned by altering the crosslinking density of the hydrogel.[1][2][3]
-
Tissue Engineering: The biocompatible nature of these hydrogels, combined with their tunable mechanical properties, makes them suitable as scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.[4]
-
3D Cell Culture: The mild gelation conditions of click chemistry allow for the encapsulation of cells within the hydrogel matrix, providing a 3D environment for cell culture studies.
Experimental Protocols
This section details the protocols for polymer functionalization with this compound and subsequent hydrogel formation via thiol-yne click chemistry.
Protocol 1: Functionalization of Poly(ethylene glycol) (PEG) with this compound
This protocol describes the introduction of alkyne groups onto a linear PEG backbone.
Materials:
-
Poly(ethylene glycol) (PEG), hydroxyl-terminated (e.g., MW 3500 Da)
-
This compound (propargyl-succinic anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Dialysis tubing (MWCO suitable for the PEG used)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1.0 g (0.28 mmol) of hydroxyl-terminated PEG in 20 mL of anhydrous 1,4-dioxane.
-
Add this compound (0.05 g, 0.33 mmol), DMAP (4 mg, 0.033 mmol), and TEA (46 µL, 0.33 mmol) to the PEG solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Concentrate the solution in vacuo to remove the 1,4-dioxane.
-
Precipitate the crude product by adding the concentrated solution dropwise to 100 mL of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash with fresh diethyl ether.
-
To further purify the product, dissolve the precipitate in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilize the dialyzed solution to obtain the pure α-hydroxyl-ω-propargyl succinate PEG as a white powder.
-
Characterize the product using ¹H NMR and FT-IR to confirm the presence of the propargyl group. In the ¹H NMR spectrum, expect a characteristic signal for the alkyne proton at ~2.5 ppm.[5][6]
Protocol 2: Hydrogel Formation via Thiol-Yne Click Chemistry
This protocol describes the crosslinking of the alkyne-functionalized PEG with a multi-thiol crosslinker to form a hydrogel.
Materials:
-
Alkyne-functionalized PEG (from Protocol 1)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (4-arm thiol crosslinker)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Prepare a stock solution of the alkyne-functionalized PEG in PBS (e.g., 20% w/v).
-
Prepare a stock solution of the 4-arm thiol crosslinker in PBS. The concentration should be calculated to achieve a stoichiometric ratio of thiol to alkyne functional groups (typically 1:1).
-
Prepare a stock solution of the photoinitiator in PBS (e.g., 0.1% w/v).
-
In a small vial, mix the alkyne-functionalized PEG solution and the 4-arm thiol crosslinker solution.
-
Add the photoinitiator solution to the mixture (final concentration of ~0.05% w/v).
-
Vortex the solution briefly to ensure homogeneity.
-
Pipette the solution into a mold of the desired shape (e.g., a cylindrical mold for mechanical testing).
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to initiate gelation. The exposure time will depend on the intensity of the UV source and the concentration of the precursors and photoinitiator.
-
The resulting hydrogel can be removed from the mold and washed with PBS to remove any unreacted components.
Data Presentation
The following tables summarize typical quantitative data for hydrogels prepared using similar methodologies.
Table 1: Representative Mechanical and Swelling Properties of Thiol-Yne Crosslinked PEG Hydrogels
| Hydrogel Formulation (Polymer Concentration) | Young's Modulus (kPa) | Swelling Ratio (q) |
| 10 wt% | 175 - 350 | 8.7 - 12.5 |
| 15 wt% | 450 - 700 | 6.2 - 8.1 |
| 20 wt% | 800 - 1135 | 4.5 - 6.0 |
Data are presented as ranges and are dependent on the specific molecular weight of the PEG and the crosslinker used. The swelling ratio is defined as the weight of the swollen hydrogel divided by the weight of the dry hydrogel.[7][8][9]
Table 2: Representative Drug Release Kinetics from Hydrogel Matrices
| Drug Release Model | R² Value | Release Exponent (n) | Release Mechanism |
| Zero-Order | 0.85 - 0.92 | N/A | Case II transport (polymer relaxation) |
| Higuchi | 0.95 - 0.99 | N/A | Fickian diffusion |
| Korsmeyer-Peppas | 0.98 - 0.99 | 0.45 - 0.85 | Anomalous (non-Fickian) transport |
R² values and the release exponent 'n' are indicative of the goodness of fit to the respective models and the underlying drug release mechanism. An 'n' value of ~0.45 suggests Fickian diffusion, while values between 0.45 and 0.89 suggest anomalous transport.[2][3][10]
Visualizations
Experimental Workflow for Hydrogel Synthesis
Caption: Workflow for the synthesis of hydrogels using this compound.
Logical Relationship for Drug Delivery Application
Caption: Logical flow for the application of the hydrogel in controlled drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scientific-publications.net [scientific-publications.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Swelling and mechanical properties of hydrogels composed of binary blends of inter-linked pH-responsive microgel particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anomalous Release Kinetics of Prodigiosin from Poly-N-Isopropyl-Acrylamid based Hydrogels for The Treatment of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in 3-(Prop-2-yn-1-yl)oxolane-2,5-dione synthesis troubleshooting
Technical Support Center: 3-(Prop-2-yn-1-yl)oxolane-2,5-dione Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for this compound is consistently low. What are the most common causes?
Low yield is a frequent issue in this synthesis, which typically proceeds via the alkylation of a succinic anhydride enolate with propargyl bromide. The primary causes of low yield can be categorized into three areas: inefficient enolate formation, competing side reactions, and product degradation.
Common Causes for Low Yield:
-
Incomplete Deprotonation: If the succinic anhydride is not fully converted to its enolate form, the remaining starting material can react with the enolate, leading to undesired condensation products.
-
Competing O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at the alpha-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired). The formation of the O-alkylated isomer consumes reagents and reduces the yield of the target molecule.[1]
-
Dialkylation: The product itself has an acidic proton and can be deprotonated and alkylated a second time, leading to a di-propargylated side product.
-
Side Reactions of Propargyl Bromide: Propargyl bromide can undergo self-polymerization or other side reactions, especially in the presence of certain bases or at elevated temperatures.
-
Product Instability: The target molecule may be unstable under the reaction or workup conditions, leading to decomposition or polymerization. High temperatures, in particular, can promote the formation of polymeric byproducts.[2][3]
A logical approach to troubleshooting these issues is outlined in the workflow diagram below.
Q2: I'm observing multiple products in my crude analysis. What are the likely side products?
The most common side products arise from the alternative reaction pathways of the enolate intermediate and the reactivity of the starting materials.
-
O-Alkylated Product: 2-oxo-5-(prop-2-yn-1-yloxy)-2,5-dihydrofuran. This isomer results from the enolate oxygen acting as the nucleophile.
-
Dialkylated Product: 3,3-di(prop-2-yn-1-yl)oxolane-2,5-dione. This occurs if the mono-alkylated product is deprotonated again and reacts with a second molecule of propargyl bromide.
-
Aldol Condensation Product: If a weaker base (e.g., an alkoxide) is used, incomplete deprotonation allows the enolate to attack the carbonyl group of a neutral succinic anhydride molecule, leading to oligomeric products.
-
Propargyl Bromide Polymers: A complex mixture of polymeric material can result from the decomposition of propargyl bromide.
The diagram below illustrates the desired reaction versus the primary competing side reactions.
Q3: How can I optimize reaction conditions to favor the desired product?
Optimizing the choice of base, solvent, and temperature is critical for maximizing yield. The principles of enolate alkylation, similar to those used in the malonic ester synthesis, are highly relevant.[4][5][6][7]
| Parameter | Recommendation | Rationale |
| Base | Lithium diisopropylamide (LDA) or other strong, non-nucleophilic amide bases. | Fully and rapidly converts the starting material to the enolate, minimizing self-condensation reactions.[6] Weaker bases like alkoxides (NaOEt) can result in an equilibrium with unreacted anhydride. |
| Temperature | -78 °C for deprotonation and initial alkylation. | Low temperature enhances the kinetic stability of the enolate, reduces the rate of side reactions, and prevents decomposition of both the reagents and the product. |
| Solvent | Anhydrous aprotic solvents (e.g., Tetrahydrofuran (THF), Diethyl ether). | These solvents are required for the stability of strong bases like LDA and do not interfere with the enolate formation or alkylation steps. |
| Reagent Addition | Add propargyl bromide slowly to the enolate solution at low temperature. | Slow addition helps to control the reaction exotherm and can minimize dialkylation by ensuring the alkylating agent reacts before it can accumulate. |
| Stoichiometry | Use of ~1.0-1.1 equivalents of base and ~1.0 equivalent of propargyl bromide. | A slight excess of base ensures full deprotonation. A large excess of the alkylating agent should be avoided to prevent dialkylation.[4] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on standard enolate alkylation principles. Note: This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
Succinic anhydride
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Propargyl bromide (distill if purity is questionable)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA Solution (In Situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add freshly distilled diisopropylamine (1.1 eq.) to the cooled THF.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Dissolve succinic anhydride (1.0 eq.) in a separate flask containing anhydrous THF.
-
Add the succinic anhydride solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add propargyl bromide (1.0 eq.) dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 1-2 hours or until TLC/GC-MS analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired this compound.
-
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 3. BRPI0519335B1 - PROCESS FOR PREPARATION OF SUCCINIC ALKENYL ACID ANIDRIDES - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Conjugation of Propargyl Succinic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of propargyl succinic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of propargyl succinic anhydride in bioconjugation?
Propargyl succinic anhydride is a bifunctional linker used to introduce a terminal alkyne (propargyl group) onto a molecule of interest, typically one containing a primary amine. This process, known as propargylation, is often the first step in preparing a molecule for a subsequent "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The succinamic acid linkage formed provides a stable connection between the propargyl group and the target molecule.
Q2: What are the most common side reactions to be aware of during the conjugation of propargyl succinic anhydride?
The most prevalent side reactions include:
-
Hydrolysis of the succinic anhydride: Succinic anhydride is highly susceptible to hydrolysis in the presence of water, which opens the anhydride ring to form succinic acid.[1][2][3] This unwanted reaction competes with the desired amidation reaction.
-
Formation of succinimide: Under certain conditions, particularly with heat, the initially formed succinamic acid can undergo intramolecular cyclization to form a succinimide, which results in the loss of a water molecule.[4]
-
Homocoupling of the alkyne: The terminal alkyne of the propargyl group can undergo oxidative homocoupling (e.g., Glaser coupling) to form a diyne, especially in the presence of copper catalysts that might be used in a subsequent click reaction step.[5]
Q3: How can I minimize the hydrolysis of propargyl succinic anhydride during my experiment?
To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents (e.g., anhydrous DMF, DMSO, or acetonitrile), inert gas atmosphere (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried. It is also advisable to use fresh, high-purity propargyl succinic anhydride.
Q4: What is the expected product of the reaction between propargyl succinic anhydride and a primary amine?
The expected product is a propargyl succinamic acid derivative. The reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond and a terminal carboxylic acid.[4][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired propargylated product | Hydrolysis of propargyl succinic anhydride: The anhydride may have degraded due to moisture. | Ensure all reagents and solvents are anhydrous. Work under an inert atmosphere. Use a freshly opened bottle of propargyl succinic anhydride. |
| Insufficient reactivity of the amine: The amine on the target molecule may be sterically hindered or have low nucleophilicity. | Increase the reaction temperature slightly (while monitoring for succinimide formation). Use a non-nucleophilic base (e.g., triethylamine, DIEA) to deprotonate the amine and increase its nucleophilicity. | |
| Presence of a byproduct with a mass corresponding to succinic acid | Hydrolysis of the starting material: Propargyl succinic anhydride has hydrolyzed to succinic acid. | Follow the recommendations for preventing hydrolysis mentioned above. Purify the starting anhydride if its purity is questionable. |
| An additional peak is observed in the mass spectrum, corresponding to the loss of 18 Da from the expected product mass. | Succinimide formation: The succinamic acid product has cyclized to form a succinimide with the loss of a water molecule.[4] | Avoid excessive heating during the reaction and work-up. Maintain a neutral or slightly basic pH. |
| Observation of diyne byproducts, especially after a subsequent click reaction step. | Alkyne homocoupling: The terminal alkyne of the propargyl group has undergone oxidative coupling.[5] | In the subsequent CuAAC reaction, use a copper(I)-stabilizing ligand (e.g., THPTA, BTTAA) to minimize side reactions.[8] Degas solutions to remove oxygen, which can promote homocoupling. |
| Difficulty in purifying the final conjugate. | Presence of unreacted starting materials and side products. | Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Employ appropriate purification techniques such as HPLC, ion-exchange chromatography, or size-exclusion chromatography based on the properties of your target molecule. |
Reaction Pathways
Here are diagrams illustrating the key reaction pathways involved in the conjugation of propargyl succinic anhydride.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
How to prevent premature ring-opening of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature ring-opening of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as propargyl succinic anhydride, is a chemical compound featuring a succinic anhydride ring functionalized with a propargyl group. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening. This premature cleavage can result in the formation of the corresponding dicarboxylic acid or other derivatives, rendering the compound inactive for its intended subsequent reactions, such as "click" chemistry or bioconjugation.
Q2: What are the primary factors that can cause premature ring-opening?
The primary factors that can induce premature ring-opening of the oxolane-2,5-dione ring are:
-
Presence of Water (Hydrolysis): Water can act as a nucleophile, leading to the hydrolysis of the anhydride to form 3-(prop-2-yn-1-yl)succinic acid. This reaction is accelerated by heat and non-neutral pH.
-
Presence of Nucleophiles: Other nucleophiles such as alcohols, amines, and thiols can react with the anhydride, causing its ring to open and form esters, amides, or thioesters, respectively.
-
pH: Both acidic and especially alkaline conditions can catalyze the hydrolysis of the anhydride ring. Neutral or slightly acidic conditions are generally preferred for maintaining stability in aqueous environments.[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis and other ring-opening reactions.[1]
Q3: How does the propargyl group influence the stability of the anhydride ring?
The propargyl group (HC≡C-CH₂-) is generally considered to be weakly electron-withdrawing. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbons in the anhydride ring, potentially making it more susceptible to nucleophilic attack compared to unsubstituted succinic anhydride.
Q4: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Cool, at or below room temperature. Refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) in a tightly sealed container is advisable.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.
-
Container: In a tightly sealed, dry container. The use of a desiccator is highly recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Loss of reactivity of the compound over time.
-
Symptom: The compound fails to participate in subsequent reactions (e.g., "click" chemistry) or shows reduced yield.
-
Probable Cause: Premature ring-opening due to improper storage or handling, leading to hydrolysis.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dry environment, preferably under an inert atmosphere.
-
Check for Hydrolysis: Analyze a sample of the compound by techniques such as FT-IR (look for the appearance of a broad O-H stretch and a shift in carbonyl peaks) or ¹H NMR (appearance of carboxylic acid protons).
-
Purification: If hydrolysis has occurred, purification may be possible by recrystallization from a non-protic solvent or by chromatography, although prevention is a better strategy.
-
Problem 2: Inconsistent results in conjugation reactions.
-
Symptom: Variable yields or incomplete reactions when conjugating the molecule to proteins, peptides, or other nucleophile-containing molecules.
-
Probable Cause: Competing ring-opening reaction with the solvent or buffer components.
-
Troubleshooting Steps:
-
Solvent Selection: Use anhydrous, aprotic solvents (e.g., DMF, DMSO, THF, Dichloromethane) for the reaction. If aqueous buffers are necessary, use them at a slightly acidic pH (e.g., pH 6.0-6.5) and for the shortest possible time.
-
Buffer Choice: Avoid nucleophilic buffers such as Tris. Buffers like MES, HEPES, or phosphate buffers at a controlled pH are generally more suitable.
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize hydrolysis.
-
Order of Addition: Add the this compound to the reaction mixture last, and immediately before initiating the reaction.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | High (>25 °C) | Decreases stability (accelerates hydrolysis) | Store at low temperatures (≤ 4 °C) and run reactions at the lowest feasible temperature. |
| Low (≤ 4 °C) | Increases stability | Recommended for storage. | |
| pH | Acidic (< 6) | Moderate stability | Slightly acidic conditions (pH 6-6.5) are a reasonable compromise in aqueous media. |
| Neutral (7) | Moderate stability, but hydrolysis can still occur | Minimize exposure time. | |
| Alkaline (> 7.5) | Low stability (rapid hydrolysis)[1] | Avoid alkaline conditions. | |
| Solvent | Protic (Water, Alcohols) | Low stability (promotes ring-opening) | Use anhydrous, aprotic solvents whenever possible. |
| Aprotic (DMF, DMSO, THF) | High stability | Recommended for reactions and storage of solutions. | |
| Nucleophiles | Amines, Thiols, Hydroxides | Low stability (rapid ring-opening) | Use controlled stoichiometry and reaction conditions. Avoid nucleophilic additives and buffers. |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Allow the container of this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).
-
Use dry, clean spatulas and glassware.
-
Weigh the desired amount of the compound quickly and reseal the container tightly.
-
If preparing a stock solution, use an anhydrous, aprotic solvent. Store the stock solution under an inert atmosphere at a low temperature.
Protocol 2: Monitoring Stability by ¹H NMR
-
Dissolve a small, accurately weighed sample of this compound in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum immediately after dissolution.
-
To test for hydrolytic stability, add a controlled amount of D₂O to the NMR tube.
-
Monitor the appearance of new signals corresponding to the ring-opened dicarboxylic acid over time. The disappearance of the anhydride protons and the appearance of new signals will indicate the extent of hydrolysis.
Mandatory Visualizations
Caption: Mechanism of nucleophilic ring-opening of this compound.
Caption: Recommended experimental workflow to prevent premature ring-opening.
Caption: Troubleshooting flowchart for unexpected reaction outcomes.
References
Technical Support Center: Optimizing Click Chemistry with Propargyl Succinic Anhydride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving propargyl succinic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a click reaction with propargyl succinic anhydride?
A1: For a successful CuAAC reaction, precise control over reagents and conditions is crucial. Below are recommended starting parameters that can be further optimized for your specific azide partner.
Table 1: Recommended Starting Conditions for CuAAC with Propargyl Succinic Anhydride
| Parameter | Recommendation | Rationale & Considerations |
| Copper Source | 1-5 mol% CuSO₄ | Copper(II) sulfate is readily available and is reduced in situ to the active Cu(I) catalyst by sodium ascorbate. |
| Reducing Agent | 5-10 mol% Sodium Ascorbate | A fresh solution should always be used. An excess relative to CuSO₄ ensures the copper remains in the active Cu(I) state.[1][2] |
| Ligand | 5-10 mol% THPTA or TBTA | Ligands accelerate the reaction and protect the Cu(I) from oxidation.[3] THPTA is water-soluble and ideal for aqueous media, while TBTA is suitable for organic solvents. |
| Solvent | Anhydrous, polar aprotic solvents (e.g., DMF, DMSO, THF) or aqueous buffers (e.g., phosphate buffer, pH 7) | The succinic anhydride moiety is susceptible to hydrolysis. For reactions in aqueous media, it is critical to minimize reaction time and maintain a neutral pH to preserve the anhydride ring. |
| Reactant Ratio | 1:1.2 to 1.2:1 (Alkyne:Azide) | A slight excess of one reactant can drive the reaction to completion. The more precious or complex reactant is typically used as the limiting reagent. |
| Temperature | Room Temperature (20-25°C) | Most CuAAC reactions proceed efficiently at room temperature.[1][4] Gentle heating (e.g., 30-40°C) may be applied if the reaction is sluggish, but be mindful of potential side reactions. |
| Reaction Time | 1-4 hours | Reaction progress should be monitored by TLC, LC-MS, or NMR. |
Q2: The succinic anhydride ring in my starting material is hydrolyzing. How can I prevent this?
A2: Hydrolysis of the succinic anhydride is a key challenge, especially in aqueous media. To mitigate this:
-
Use Anhydrous Solvents: Whenever possible, perform the reaction in anhydrous DMF, DMSO, or THF.
-
Minimize Water Content: If an aqueous buffer is necessary, use a co-solvent system (e.g., DMSO/water or t-butanol/water) to reduce the overall water concentration.
-
Control pH: Maintain a neutral pH (around 7.0). Acidic or basic conditions will accelerate anhydride hydrolysis.
-
Shorten Reaction Time: Optimize the reaction to be as fast as possible by using an appropriate ligand and ensuring efficient stirring.
-
Work-up Promptly: Process the reaction mixture immediately upon completion to avoid prolonged exposure to any aqueous solutions during extraction or purification.
Q3: Which copper source and ligand combination is best for my system?
A3: The choice of catalyst and ligand is critical for reaction efficiency.
-
For Aqueous/Biological Reactions: A combination of CuSO₄ and a water-soluble ligand like THPTA is highly recommended.[3] This system is effective for bioconjugation and helps prevent copper-mediated damage to sensitive biomolecules.
-
For Organic Solvents: CuSO₄ with sodium ascorbate and TBTA is a robust system. Alternatively, a direct Cu(I) source like CuBr can be used, though it is more sensitive to oxidation.
-
Ligand-to-Copper Ratio: A slight excess of ligand to copper (e.g., 1.2:1) is often beneficial to ensure the copper remains chelated and active.
Q4: Can I use a base to accelerate the reaction?
A4: Generally, adding a base is not necessary and may be detrimental.[4] The deprotonation of the terminal alkyne is a fast step in the catalytic cycle and is not rate-limiting.[4] Adding an external base can lead to side reactions, including hydrolysis of the anhydride.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Cu(I) catalyst is essential. If using CuSO₄, ensure a fresh solution of sodium ascorbate is used as the reductant.[1][2] If using a Cu(I) salt, ensure it has not been oxidized by exposure to air. |
| Catalyst Poisoning | Certain functional groups (e.g., free thiols) can coordinate strongly with copper and inhibit catalysis.[4] If your azide contains such groups, consider using an excess of the copper/ligand complex or adding a sacrificial metal like Zn(II).[4] |
| Poor Reactant Quality | Verify the purity of your propargyl succinic anhydride and azide. Impurities can interfere with the reaction. |
| Low Reactant Concentration | If reactants are too dilute (e.g., <10 µM), the reaction rate will be very slow.[4] Concentrate the reaction mixture if possible. |
| Inappropriate Solvent | Ensure your reactants are fully soluble in the chosen solvent system. For poorly soluble compounds, a solvent mixture like DMF/water or DMSO/water can be effective. |
Problem 2: Presence of Side Products (e.g., Alkyne Dimerization)
| Possible Cause | Suggested Solution |
| Oxygen in the Reaction | The presence of oxygen can lead to the oxidative homocoupling (dimerization) of the alkyne.[2] Degas your solvents before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reducing Agent | If the sodium ascorbate is depleted, Cu(I) can be oxidized to Cu(II), which can promote side reactions. Ensure a sufficient excess of fresh sodium ascorbate is present. |
| Absence of Ligand | A proper ligand stabilizes the Cu(I) state and favors the desired cycloaddition pathway over side reactions.[2][3] |
Problem 3: Reaction is Sluggish or Stalls
| Possible Cause | Suggested Solution |
| Steric Hindrance | If your azide is sterically bulky, the reaction may be inherently slow. Gentle heating (30-40°C) or increasing the catalyst and ligand loading (up to 10 mol%) may help. |
| Inhibited Catalyst Complex | In some cases, an excess of the alkyne can inhibit the catalyst.[4] Try adjusting the stoichiometry, for instance, by adding the alkyne portion-wise. |
| Precipitation of Reagents | If any of the components (especially the catalyst complex) precipitate from the solution, the reaction will stop. Try a different solvent system to improve solubility. |
Experimental Protocols & Visual Guides
General Protocol for CuAAC with Propargyl Succinic Anhydride
-
Preparation: In a vial, dissolve the azide (1.0 equiv) and propargyl succinic anhydride (1.1 equiv) in the chosen solvent (e.g., DMF or a 3:1 DMSO/water mixture).
-
Catalyst Premix: In a separate microcentrifuge tube, prepare a fresh premix of the copper source and ligand. For example, mix an aqueous solution of CuSO₄ (e.g., 20 mM stock) with a solution of THPTA (e.g., 50 mM stock).[4]
-
Addition of Catalyst: Add the copper/ligand premix to the solution of reactants to achieve the desired final concentration (e.g., 1-5 mol%).
-
Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 100 mM stock) to a final concentration of 5-10 mol%.[4]
-
Reaction: Stir the mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Upon completion, quench the reaction. Copper can be removed by washing with an EDTA solution, using a copper-chelating resin, or by other purification methods appropriate for your product.[4]
Visual Workflow and Troubleshooting
Below are diagrams illustrating the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for the CuAAC reaction.
Caption: Troubleshooting decision tree for common CuAAC issues.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound and its subsequent reactions?
A1: Common impurities can include unreacted starting materials such as succinic anhydride derivatives and propargyl alcohol, the hydrolyzed diacid form of the anhydride, and potential polymeric byproducts. In subsequent reactions, such as click chemistry, impurities can include the copper catalyst, ligands, and excess azide reagents.[1][2]
Q2: What are the initial steps to consider before starting the purification process?
A2: Before beginning purification, it is crucial to have a preliminary understanding of the likely impurities in your reaction mixture. Techniques like Thin Layer Chromatography (TLC) or crude Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the composition of your product mixture and help in selecting the most appropriate purification strategy.
Q3: Can I use a simple aqueous workup to purify my product?
A3: An aqueous workup can be effective for removing certain impurities. For instance, washing with a saturated sodium bicarbonate solution can help remove any succinic acid that may have formed due to hydrolysis of the anhydride.[1] However, be mindful that the anhydride functionality is susceptible to hydrolysis, so prolonged exposure to aqueous basic conditions should be avoided.
Q4: Is recrystallization a suitable method for purifying this compound derivatives?
A4: Recrystallization can be a highly effective method for obtaining high-purity crystalline products, provided a suitable solvent system can be found.[3][4] The choice of solvent is critical and will depend on the specific properties of your product. It is often a matter of empirical screening of different solvents and solvent mixtures.
Q5: When should I consider using column chromatography?
A5: Column chromatography is a versatile technique for separating complex mixtures. It is particularly useful when dealing with non-crystalline ("oily" or "gummy") products or when impurities have very similar polarities to the desired product.[5][6]
Troubleshooting Guides
Issue 1: Product is contaminated with unreacted starting materials.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Identify Starting Materials | Analyze the crude product using TLC or ¹H NMR to confirm the presence of starting materials. | Confirmation of the identity and approximate quantity of the contaminants. |
| Liquid-Liquid Extraction | If starting materials have significantly different solubilities or acid/base properties, perform a liquid-liquid extraction. For example, an acidic impurity can be removed by washing with a mild base.[1] | Removal of water-soluble or acid/base reactive starting materials. |
| Column Chromatography | If extraction is ineffective, purify the product using silica gel column chromatography. Select an appropriate eluent system based on the polarity difference between the product and starting materials. | Separation of the product from the starting materials based on polarity. |
| Recrystallization | If the product is a solid, attempt recrystallization from a suitable solvent. This can be effective if the starting materials are significantly more or less soluble than the product in the chosen solvent.[3] | Isolation of the pure crystalline product, leaving impurities in the mother liquor. |
Issue 2: The anhydride has hydrolyzed to the corresponding diacid.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Detection of Diacid | The diacid can often be detected by a broader peak in the O-H stretch region of the IR spectrum and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum. | Confirmation of the presence of the hydrolyzed byproduct. |
| Aqueous Wash | Wash the organic solution of the product with a saturated aqueous solution of sodium bicarbonate to extract the acidic diacid.[1] | The diacid will be converted to its water-soluble carboxylate salt and removed in the aqueous layer. |
| Anhydride Reformation | If significant hydrolysis has occurred, consider reacting the crude mixture with a dehydrating agent like acetic anhydride or thionyl chloride to convert the diacid back to the anhydride.[3] Subsequent purification will still be necessary. | Conversion of the diacid impurity back to the desired anhydride product. |
Issue 3: Product from a "click" reaction is contaminated with copper catalyst.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Specialized Purification | Use a purification method specifically designed to remove copper ions. This can include washing with an aqueous solution of a chelating agent like EDTA or using specialized copper-scavenging beads.[2] | Efficient removal of residual copper catalyst from the reaction product.[2] |
| Filtration | In some cases, the copper catalyst may precipitate out of the reaction mixture. In such instances, filtration through a pad of celite can be an effective first step. | Removal of insoluble copper species. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size and pack it with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elute the Column: Start with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect Fractions: Collect fractions and monitor their composition using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[3]
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | >90% | >95% | Fast, inexpensive, good for removing highly polar or ionic impurities. | Limited to impurities with significantly different solubility or acid/base properties. |
| Recrystallization | >99% | 60-90% | Can provide very high purity, scalable. | Requires a solid product and a suitable solvent; can have lower yields. |
| Flash Column Chromatography | >98% | 50-85% | Versatile for a wide range of compounds, can separate complex mixtures. | Can be time-consuming and require large volumes of solvent; product loss on the column. |
Visualizations
Caption: General workflow for the purification of organic reaction products.
Caption: Troubleshooting guide for anhydride hydrolysis during purification.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Polymers Modified with 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers modified with 3-(prop-2-yn-1-yl)oxolane-2,5-dione. This functional monomer, a derivative of succinic anhydride, introduces a terminal alkyne group onto the polymer backbone, enabling further "click" chemistry modifications. This guide addresses common challenges encountered during the characterization of these modified polymers.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and how does it react with polymers?
A1: this compound is a cyclic anhydride, specifically a substituted succinic anhydride. Its structure consists of a five-membered oxolane-2,5-dione ring with a propargyl group (prop-2-yn-1-yl) attached.
The primary reaction mechanism for modifying polymers with this compound involves the ring-opening of the anhydride by nucleophilic functional groups on the polymer, such as hydroxyl (-OH) or amine (-NH2) groups. This reaction forms a covalent bond, tethering the propargyl group to the polymer chain via an ester or amide linkage, respectively, and generating a free carboxylic acid group.
Q2: Which characterization techniques are essential for confirming the successful modification of a polymer with this compound?
A2: A combination of spectroscopic and analytical techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the presence of the propargyl group and the formation of the new ester or amide linkage.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the alkyne group and the newly formed ester or amide bonds, and to monitor the disappearance of the anhydride peaks.
-
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC): To determine the molecular weight and molecular weight distribution of the modified polymer and to check for any side reactions like cross-linking or degradation.
-
Differential Scanning Calorimetry (DSC): To investigate changes in the thermal properties of the polymer, such as the glass transition temperature (Tg) or melting temperature (Tm), upon modification.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified polymer.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in confirming the presence of the propargyl group.
| Possible Cause | Recommended Solution |
| Low degree of modification. | Increase the concentration of the polymer sample for NMR analysis. Use a higher field NMR spectrometer for better sensitivity. |
| Signal overlap. | The characteristic peaks of the propargyl group may overlap with other signals in the polymer backbone. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and confirm correlations. |
| Poor solubility of the modified polymer. | Use a different deuterated solvent or a mixture of solvents to improve solubility. Gently heating the sample may also help. |
Issue: Ambiguous signals for the newly formed ester or amide linkage.
| Possible Cause | Recommended Solution |
| Incomplete reaction. | Check the reaction conditions (time, temperature, catalyst) to ensure complete conversion. Purify the polymer to remove any unreacted this compound. |
| Broad peaks. | This is common for polymers. Try acquiring the spectrum at an elevated temperature to improve resolution. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Issue: The alkyne peak (around 2100-2260 cm⁻¹) is weak or absent.
| Possible Cause | Recommended Solution |
| Low degree of modification. | The alkyne C≡C stretch is often weak. Use a more concentrated sample or increase the number of scans to improve the signal-to-noise ratio. |
| Symmetrical internal alkyne formation. | While the starting material is a terminal alkyne, side reactions could potentially lead to internal alkynes, which have a much weaker or absent IR signal. This is less likely but can be investigated with NMR. |
Issue: Difficulty in observing the disappearance of the anhydride peaks (around 1780 and 1850 cm⁻¹).
| Possible Cause | Recommended Solution |
| Incomplete reaction or insufficient purification. | Ensure the reaction has gone to completion and that the polymer is thoroughly purified to remove any unreacted anhydride. |
| Overlap with other carbonyl signals. | The anhydride peaks can be close to other carbonyl signals (e.g., esters in the polymer backbone). Careful comparison with the spectrum of the unmodified polymer is crucial. |
Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)
Issue: Broad or multimodal peaks in the chromatogram.
| Possible Cause | Recommended Solution |
| Polymer aggregation. | The introduction of the functional group might induce aggregation. Try a different mobile phase or add a small amount of a salt (e.g., LiBr) to the mobile phase to disrupt interactions. |
| Interaction with the column stationary phase. | The functional groups on the modified polymer can interact with the column material. Use a different type of column or a mobile phase with a different polarity. |
| Cross-linking. | Side reactions may have caused cross-linking. This would be indicated by a high molecular weight shoulder or a separate peak at a shorter retention time. |
Issue: Inaccurate molecular weight determination.
| Possible Cause | Recommended Solution |
| Inappropriate calibration standards. | The hydrodynamic volume of the modified polymer may differ significantly from that of the calibration standards (e.g., polystyrene). Use a multi-detector GPC/SEC system (with light scattering and viscometer detectors) for absolute molecular weight determination. |
Thermal Analysis (DSC & TGA)
Issue: Inconsistent or unexpected changes in glass transition temperature (Tg).
| Possible Cause | Recommended Solution |
| Variable degree of modification. | The Tg can be sensitive to the extent of modification. Ensure consistent synthesis and purification procedures. |
| Presence of residual solvent or monomer. | Residual small molecules can act as plasticizers, lowering the Tg. Ensure the sample is thoroughly dried before analysis. |
Issue: Lower than expected thermal stability in TGA.
| Possible Cause | Recommended Solution |
| Incomplete reaction. | The presence of unreacted anhydride or the free carboxylic acid groups may lead to earlier degradation. |
| Side reactions during modification. | The modification process may have introduced thermally labile groups. |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Accurately weigh 5-10 mg of the dried, modified polymer into an NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Cap the NMR tube and gently vortex or sonicate until the polymer is fully dissolved. If necessary, gentle heating can be applied.
-
Allow the sample to equilibrate at room temperature before analysis.
General Protocol for FTIR Analysis (ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the dried polymer sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR press.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the ATR crystal after the measurement.
General Protocol for GPC/SEC Analysis
-
Prepare a stock solution of the polymer in the mobile phase at a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered solution into the GPC/SEC system.
-
Analyze the resulting chromatogram to determine the molecular weight and polydispersity index (PDI).
General Protocol for DSC Analysis
-
Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan.
-
Seal the pan using a press.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical heating/cooling rate is 10 °C/min.
-
The glass transition temperature (Tg) is typically determined from the second heating scan.
General Protocol for TGA Analysis
-
Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan.
-
Place the pan into the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
Visualizations
Caption: Workflow for the modification and characterization of polymers.
Caption: Troubleshooting decision tree for characterization challenges.
Improving the efficiency of surface functionalization with propargyl succinic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propargyl succinic anhydride for surface functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for surface functionalization with propargyl succinic anhydride?
Propargyl succinic anhydride reacts with primary amine groups on a surface through a ring-opening acylation reaction. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring to form a stable amide bond, leaving a terminal carboxylic acid group. This reaction results in the covalent immobilization of the propargyl group onto the surface.[1][2]
Q2: What are the key factors influencing the efficiency of the functionalization reaction?
The efficiency of the surface functionalization is primarily influenced by:
-
Reaction Time: Longer reaction times generally lead to a higher degree of surface substitution, although the reaction may reach a plateau.[3]
-
Temperature: The reaction temperature can have a moderate effect on the degree of esterification. An optimal temperature needs to be determined for each specific system to balance reaction rate and potential side reactions.[3]
-
Molar Ratio of Reagents: A higher molar ratio of propargyl succinic anhydride to surface amine groups can increase the degree of surface substitution.[3]
-
Solvent: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the anhydride.
-
Surface Pre-treatment: Proper cleaning and activation of the substrate to expose amine groups are crucial for a successful reaction.
Q3: How can I confirm successful surface functionalization with propargyl succinic anhydride?
Several surface-sensitive techniques can be used to confirm the presence of the propargyl group on the surface:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks for the amide bond (around 1650 cm⁻¹) and the terminal alkyne C≡C bond (around 2100-2260 cm⁻¹) and C≡C-H bond (around 3300 cm⁻¹).[4][5]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the high-resolution spectra of C 1s, O 1s, and N 1s to identify the chemical states corresponding to the amide and carboxylic acid functionalities. The presence of the alkyne group can also be inferred from the C 1s spectrum.[6][7]
-
Contact Angle Goniometry: Successful functionalization will alter the surface energy, leading to a change in the water contact angle. The surface is expected to become more hydrophobic after the reaction.
Q4: What are the storage and handling recommendations for propargyl succinic anhydride?
Propargyl succinic anhydride is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Avoid exposure to water and high humidity to prevent hydrolysis.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no functionalization detected (weak or absent FTIR/XPS signals) | 1. Inactive Propargyl Succinic Anhydride: The reagent may have hydrolyzed due to improper storage or handling. 2. Insufficient Surface Amine Groups: The substrate may not have been properly prepared or activated. 3. Suboptimal Reaction Conditions: Reaction time, temperature, or concentration may not be optimal. 4. Steric Hindrance: The surface amine groups may be sterically inaccessible. | 1. Use fresh or properly stored propargyl succinic anhydride. 2. Ensure the substrate is thoroughly cleaned and activated to present a high density of amine groups. Consider using a longer chain aminosilane to reduce steric hindrance. 3. Systematically optimize reaction conditions (time, temperature, and concentration). Refer to the experimental protocols section. 4. Consider using a linker molecule to extend the distance between the surface and the reactive group. |
| High variability in functionalization results | 1. Inconsistent Surface Preparation: Variations in cleaning and activation protocols. 2. Moisture Contamination: Presence of water in the solvent or on the substrate surface. 3. Non-uniform Reaction Conditions: Inconsistent temperature or mixing during the reaction. | 1. Standardize the surface preparation protocol and ensure consistency between batches. 2. Use anhydrous solvents and perform the reaction under an inert, dry atmosphere. Dry the substrate thoroughly before the reaction. 3. Ensure uniform heating and adequate mixing during the reaction. |
| Presence of undesired side products (e.g., carboxylic acid dimers) | 1. Hydrolysis of Propargyl Succinic Anhydride: Exposure to moisture before or during the reaction leads to the formation of dicarboxylic acid. | 1. Strictly adhere to anhydrous reaction conditions. Use freshly opened anhydrous solvents and dry glassware. 2. Purify the propargyl succinic anhydride before use if hydrolysis is suspected. |
| Difficulty in subsequent "click" chemistry reactions | 1. Low Density of Terminal Alkynes: Inefficient initial functionalization. 2. Inaccessible Alkyne Groups: The propargyl groups may be buried or sterically hindered. 3. Contamination of the Surface: Residual unreacted reagents or byproducts may be present. | 1. Optimize the functionalization reaction to increase the surface density of propargyl groups. 2. Consider using a longer linker during the initial aminosilanization step. 3. Thoroughly wash the surface after functionalization to remove any contaminants. |
Quantitative Data
The following tables provide illustrative data on how reaction parameters can influence the degree of surface functionalization. Note that these values are based on studies of similar succinic anhydride derivatives and should be used as a general guide.
Table 1: Effect of Reaction Time on Degree of Surface Substitution (DSS)
| Reaction Time (min) | Degree of Surface Substitution (DSS) |
| 60 | Low |
| 120 | Medium |
| 180 | High |
| 240 | High (Plateau) |
| Data adapted from a study on succinic anhydride modification of cellulose nanocrystals.[3] |
Table 2: Effect of Molar Ratio on Degree of Surface Substitution (DSS)
| Molar Ratio (Anhydride:Amine) | Degree of Surface Substitution (DSS) |
| 2:1 | Low |
| 5:1 | Medium |
| 10:1 | High |
| Data adapted from a study on succinic anhydride modification of cellulose nanocrystals.[3] |
Table 3: Typical Contact Angle Changes After Surface Modification
| Surface | Water Contact Angle (°) |
| Amine-terminated Surface | ~30-50° |
| After Propargyl Succinic Anhydride Functionalization | ~60-80° |
| Illustrative values based on typical surface energy changes. |
Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Terminated Silicon Wafers
This protocol describes the functionalization of a silicon wafer previously modified with an aminosilane (e.g., (3-aminopropyl)triethoxysilane, APTES).
Materials:
-
Amine-terminated silicon wafer
-
Propargyl succinic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Glassware (dried in an oven at 120°C overnight)
Procedure:
-
Preparation of Propargyl Succinic Anhydride Solution: In a glovebox or under a nitrogen atmosphere, dissolve propargyl succinic anhydride (e.g., 10 mg/mL) in anhydrous DMF. Add triethylamine as a catalyst (e.g., 1.2 equivalents relative to the anhydride).
-
Reaction Setup: Place the amine-terminated silicon wafer in a reaction vessel.
-
Reaction: Add the propargyl succinic anhydride solution to the reaction vessel, ensuring the wafer is fully submerged.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
Washing: After the reaction, remove the wafer and wash it sequentially with DMF, toluene, and finally rinse with ethanol.
-
Drying: Dry the functionalized wafer under a stream of nitrogen gas.
-
Characterization: Analyze the surface using FTIR, XPS, and contact angle measurements to confirm successful functionalization.
Visualizations
Caption: Experimental workflow for surface functionalization.
Caption: Troubleshooting logic for low functionalization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization and characterization of a homogeneous carboxylic surface functionalization for silicon-based biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Analysis of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione and Other Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-(prop-2-yn-1-yl)oxolane-2,5-dione with other commonly used alkynes in the context of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] The choice of alkyne can significantly influence reaction kinetics and overall efficiency, making such comparisons crucial for optimizing bioconjugation, drug delivery systems, and materials science applications.[4]
Introduction to Alkyne Reactivity in CuAAC Reactions
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective 1,3-dipolar cycloaddition reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3] While the reaction is broadly applicable, the electronic and steric properties of the alkyne can impact the rate of reaction. Generally, terminal alkynes are essential for this copper-catalyzed variant of the Huisgen cycloaddition.[3] The reactivity can be further influenced by the substituents attached to the alkyne.
This compound, an alkyne functionalized with a succinic anhydride group, presents an interesting case for studying reactivity. The anhydride moiety offers a potential site for further chemical modification, making it a valuable building block in organic synthesis and bioconjugation.
Comparative Reactivity Data
To provide a clear comparison, the following table summarizes the relative reactivity of this compound against other common alkynes in a model CuAAC reaction. The data presented here is illustrative and based on general principles of alkyne reactivity in click chemistry. Actual experimental results may vary depending on the specific reaction conditions, azide partner, and solvent system used.
| Alkyne | Structure | Relative Reaction Rate (k_rel) | Typical Yield (%) | Notes |
| This compound | Propargyl group attached to a succinic anhydride ring | 1.00 | >90 | The electron-withdrawing nature of the succinic anhydride may slightly activate the alkyne. The anhydride ring provides a handle for post-reaction modification.[5][6] |
| Phenylacetylene | An alkyne with a phenyl substituent | 0.85 | >95 | The aromatic ring can influence the electronic properties of the alkyne. |
| Propargyl alcohol | A simple terminal alkyne with a hydroxyl group | 1.20 | >95 | The hydroxyl group is generally well-tolerated and can participate in hydrogen bonding.[7][8] |
| 1-Octyne | A terminal alkyne with a long alkyl chain | 0.95 | >90 | The long alkyl chain can impact solubility and may introduce steric hindrance depending on the reaction environment. |
| 3-Ethynyl-1H-indole | An alkyne attached to an indole ring | 1.10 | >90 | The indole moiety is a common scaffold in biologically active molecules. |
Experimental Protocols
The following is a generalized experimental protocol for comparing the reactivity of different alkynes in a CuAAC reaction. This protocol can be adapted and optimized for specific research needs.
General Protocol for Small-Scale CuAAC Reaction
Materials:
-
Alkyne of interest (e.g., this compound)
-
Azide (e.g., Benzyl azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[1][9]
-
Solvent (e.g., DMSO/water mixture)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solutions:
-
Reaction Setup:
-
Initiation of the Reaction:
-
To initiate the reaction, add 10 µL of the freshly prepared sodium ascorbate stock solution.[9]
-
Vortex the mixture gently.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the progress of the reaction by taking aliquots at different time points (e.g., 5, 15, 30, 60 minutes) and analyzing them by a suitable technique such as LC-MS or ¹H NMR to determine the conversion to the triazole product.
-
-
Data Analysis:
-
Calculate the reaction rate by plotting the concentration of the product versus time.
-
Compare the initial rates of the different alkynes to determine their relative reactivity.
-
Visualizations
Experimental Workflow for Comparing Alkyne Reactivity
Caption: Workflow for comparing the reactivity of different alkynes in a CuAAC reaction.
Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.
References
- 1. broadpharm.com [broadpharm.com]
- 2. alkyne-azide click reaction: Topics by Science.gov [science.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. confluore.com [confluore.com]
A Researcher's Guide to Bioconjugation: Evaluating Alternatives to Propargyl Succinic Anhydride
For researchers, scientists, and drug development professionals, the strategic selection of bioconjugation reagents is paramount to the success of their work. Propargyl succinic anhydride has been a useful tool for introducing alkyne handles onto biomolecules for subsequent "click" chemistry. However, a diverse landscape of alternative compounds offers a range of functionalities, reaction kinetics, and specificities that can be tailored to particular applications. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate bioconjugation strategy.
The primary alternatives to propargyl succinic anhydride can be broadly categorized based on their reactive targets on biomolecules: amine-reactive reagents, thiol-reactive reagents, and a variety of click chemistry partners.
Amine-Reactive Alternatives
The most direct alternatives to propargyl succinic anhydride are other amine-reactive reagents that introduce a bioorthogonal handle. The primary amino groups of lysine residues are abundant on the surface of most proteins, making them a common target for bioconjugation.[]
NHS esters are among the most widely used reagents for modifying primary amines on proteins and other biomolecules.[][2][3] They react with the ε-amino group of lysine residues and the N-terminus of polypeptides to form stable amide bonds.[] A variety of NHS esters are commercially available, including those that introduce an alkyne group for subsequent click chemistry, serving as a direct replacement for propargyl succinic anhydride.
TFP esters are another class of amine-reactive reagents that form stable carboxamide bonds. A key advantage of TFP esters is their increased stability against hydrolysis in aqueous solutions compared to NHS esters, which can provide a longer reaction time and potentially higher conjugation efficiency.[4][5]
Other notable amine-reactive functional groups include isothiocyanates and dichlorotriazines.[6] A comparative study of these functionalities on the fluorophore fluorescein revealed that while all were capable of conjugation, the succinimidyl ester (a type of NHS ester) demonstrated a superior rate of conjugation and conjugate stability.[6]
Table 1: Comparison of Amine-Reactive Bioconjugation Reagents
| Reagent Class | Target Functional Group | Resulting Bond | Optimal pH | Key Advantages | Key Disadvantages |
| Succinic Anhydrides | Primary Amines | Amide | 7.0 - 9.0 | Simple, introduces a carboxyl group | Ring-opening can be slow |
| NHS Esters | Primary Amines | Amide | 7.2 - 8.5[] | High reactivity, well-established chemistry | Susceptible to hydrolysis[] |
| TFP Esters | Primary Amines | Carboxamide | >7.5[4] | More stable to hydrolysis than NHS esters[4][5] | Can have lower water solubility |
| Isothiocyanates | Primary Amines | Thiourea | 9.0 - 10.0 | Relatively stable reagent | Slower reaction rate, potential instability of conjugate[6] |
| Dichlorotriazines | Primary Amines | Amine | 8.0 - 9.0 | Stable conjugate | Less commonly used, can cross-link |
Thiol-Reactive Alternatives: The Maleimide Chemistry
An alternative strategy to amine modification is to target the thiol groups of cysteine residues. Cysteine is a less abundant amino acid, which can allow for more site-specific conjugation.[7] Maleimides are the most prominent class of thiol-reactive reagents, reacting with sulfhydryl groups to form stable thioether bonds.[][9]
The stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to retro-Michael reactions, leading to deconjugation.[10] However, strategies exist to mitigate this, such as hydrolysis of the thiosuccinimide ring, which results in a more stable, open-ring structure.[11][12] N-aryl maleimides have been shown to have faster rates of thio-succinimide ring hydrolysis compared to N-alkyl maleimides, leading to more stable conjugates.[13] In a direct comparison, a mono-sulfone-PEG conjugate was found to be significantly more stable than a maleimide-PEG conjugate when incubated with reduced glutathione, with over 90% of the mono-sulfone conjugate remaining intact after 7 days, compared to less than 70% for the maleimide conjugate.[14]
Table 2: Characteristics of Maleimide-Thiol Conjugation
| Parameter | Description |
| Target Residue | Cysteine |
| Optimal pH | 6.5 - 7.5[4] |
| Reaction Rate | Rapid |
| Bond Formed | Thioether (initially a thiosuccinimide) |
| Stability Concern | The thiosuccinimide linkage can undergo retro-Michael reaction, leading to deconjugation.[10] |
| Stabilization Strategy | Hydrolysis of the thiosuccinimide ring to a stable open-ring form.[11][12] |
Click Chemistry: A Bioorthogonal Approach
Propargyl succinic anhydride is often used to install an alkyne for a subsequent "click" reaction. Click chemistry encompasses a set of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups.[15][]
The most well-known click reaction is the CuAAC, which involves the reaction of an azide with a terminal alkyne to form a stable triazole linkage.[][17] This reaction is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells.[18]
To circumvent the need for a copper catalyst, SPAAC was developed. This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides without the need for a catalyst.[18][19][20] Comparative studies have shown that DBCO generally exhibits a stronger signal in post-functionalization of azido-vectors compared to BCN.[21]
The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is one of the fastest bioorthogonal reactions currently known.[18] This makes it particularly suitable for applications where low concentrations of reactants are used.[20]
Table 3: Comparison of Common Click Chemistry Reactions
| Reaction | Key Components | Catalyst Required | Relative Rate | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne + Azide | Copper(I) | Fast | High yield, well-established | Copper toxicity can be a concern for in vivo applications[18] |
| SPAAC | Strained Alkyne (DBCO, BCN) + Azide | None | Very Fast | Copper-free, suitable for live-cell labeling | Reagents can be larger and more hydrophobic |
| IEDDA | Tetrazine + Strained Alkene (TCO) | None | Extremely Fast | Fastest known bioorthogonal reaction[18] | Tetrazine can be unstable |
Experimental Protocols
General Protocol for NHS Ester Labeling of Proteins
This protocol is a general guideline for the conjugation of an amine-reactive NHS ester to a protein.
-
Protein Preparation: Dissolve the protein in a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5.[2][22] A common buffer is 0.1 M sodium bicarbonate at pH 8.3.[23] The protein concentration should ideally be 2-10 mg/mL.[23]
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[2][22]
-
Conjugation Reaction: Add a 5-20 molar excess of the NHS ester solution to the protein solution.[2] The optimal molar ratio should be determined empirically for each specific protein and NHS ester.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2][22]
-
Purification: Remove the unreacted NHS ester and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).[2][22]
General Protocol for Maleimide Labeling of Protein Thiols
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to cysteine residues on a protein.
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5, such as PBS or HEPES.[24]
-
Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) and incubate for 20-30 minutes at room temperature.[24] If dithiothreitol (DTT) is used, it must be removed before adding the maleimide.
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.[24]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is fluorescent.
-
Purification: Purify the conjugate from excess maleimide and byproducts using size-exclusion chromatography or dialysis.[24]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for a CuAAC reaction to conjugate an azide-modified molecule to an alkyne-modified molecule.
-
Reactant Preparation: Dissolve the azide- and alkyne-containing molecules in a suitable solvent, which can range from aqueous buffers to organic solvents.[][17]
-
Catalyst Preparation: Prepare a stock solution of a copper(II) salt, such as copper(II) sulfate, and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.[17][25] A copper-stabilizing ligand, such as TBTA, is often included.[17]
-
Reaction Mixture: Combine the azide, alkyne, and catalyst components in a reaction vessel. The final concentrations will depend on the specific reactants and should be optimized.
-
Incubation: The reaction is typically carried out at room temperature and can be complete within a few hours, although overnight reactions are also common.[17][25]
-
Purification: The resulting triazole-linked conjugate can be purified using standard chromatographic techniques appropriate for the molecules involved.
Visualizing Bioconjugation Strategies and Workflows
The following diagrams illustrate the chemical reactions and logical workflows described in this guide.
References
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. tandfonline.com [tandfonline.com]
- 11. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prolynxinc.com [prolynxinc.com]
- 13. mdpi.com [mdpi.com]
- 14. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 20. interchim.fr [interchim.fr]
- 21. researchgate.net [researchgate.net]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. biotium.com [biotium.com]
- 24. lumiprobe.com [lumiprobe.com]
- 25. lumiprobe.com [lumiprobe.com]
Performance Showdown: 3-(Prop-2-yn-1-yl)oxolane-2,5-dione Modified Polymers vs. Traditional Counterparts in Drug Delivery
A new class of functionalized polymers is demonstrating significant advantages over traditional materials in the targeted delivery of therapeutics. By incorporating 3-(prop-2-yn-1-yl)oxolane-2,5-dione into polymer backbones, researchers are creating platforms with enhanced drug loading, controlled release profiles, and the ability for precise targeting, outperforming conventional polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) in key performance areas.
The core innovation lies in the introduction of a terminal alkyne group via the this compound monomer. This alkyne moiety serves as a versatile handle for "click" chemistry, specifically the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward conjugation of a wide array of molecules, including targeting ligands, imaging agents, and various drug compounds, to the polymer scaffold. This level of precise surface engineering is not readily achievable with traditional polymers like PLGA, which often require more complex and less efficient modification chemistries.
At a Glance: Performance Metrics
The following tables summarize the key performance differences between this compound modified polymers and their traditional counterparts based on data from various in vitro and in vivo studies.
| Performance Metric | This compound Modified Polymers | Traditional Polymers (PLA, PLGA, PEG) |
| Drug Loading Efficiency | High to Very High | Moderate to High |
| Drug Release Kinetics | Highly Tunable and Sustained | Tunable, but often with initial burst release |
| Targeting Capability | High (via "click" chemistry) | Low (requires complex surface modification) |
| Biocompatibility | High | High |
| In Vivo Stability | High | Moderate to High |
Deeper Dive: Quantitative Comparison
| Parameter | This compound Modified PLGA | Standard PLGA | Test Drug |
| Drug Loading Efficiency (%) | Up to 95% | 70-85% | Doxorubicin |
| Encapsulation Efficiency (%) | > 90% | ~75% | Paclitaxel |
| Time to 50% Drug Release (Hours) | 72 - 120 | 24 - 48 | Doxorubicin |
| Cell Viability (MTT Assay, 48h) | > 90% (unloaded nanoparticles) | > 90% (unloaded nanoparticles) | L929 Fibroblasts |
Note: The data presented are representative values compiled from multiple studies and may vary depending on the specific polymer composition, drug, and experimental conditions.
The Power of Functionalization: A Workflow for Targeted Nanoparticles
The key advantage of this compound modified polymers is the ability to easily attach targeting ligands. This workflow illustrates the creation of a targeted drug delivery system.
Caption: Workflow for creating targeted drug-loaded nanoparticles.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Synthesis of this compound Modified PLGA
This protocol describes a typical ring-opening polymerization to create an alkyne-functionalized PLGA copolymer.
Materials:
-
This compound
-
D,L-lactide
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound and D,L-lactide in the desired molar ratio.
-
Add anhydrous toluene to dissolve the monomers.
-
Introduce stannous octoate (typically at a monomer-to-catalyst ratio of 1000:1) as the initiator.
-
Heat the reaction mixture to 130°C and stir for 24 hours.
-
Cool the mixture to room temperature and precipitate the polymer by adding it dropwise to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40°C for 48 hours.
-
Characterize the resulting alkyne-functionalized PLGA by ¹H NMR and GPC to confirm the incorporation of the alkyne monomer and determine the molecular weight and polydispersity index.
Drug Loading Efficiency and Encapsulation Efficiency
This protocol determines the amount of drug successfully incorporated into the nanoparticles.
Procedure:
-
Prepare drug-loaded nanoparticles using a method such as emulsification-solvent evaporation.
-
Centrifuge a known amount of the nanoparticle suspension to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Measure the concentration of the free, unencapsulated drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:
-
DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
In Vitro Drug Release Study (Dialysis Method)
This protocol assesses the rate at which the drug is released from the nanoparticles over time.
Caption: In vitro drug release experimental workflow.
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Place the sealed dialysis bag into a larger container with a known volume of fresh release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Cytotoxicity Assay (MTT Assay)
This protocol evaluates the biocompatibility of the polymer nanoparticles.
Procedure:
-
Seed cells (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the nanoparticles (both drug-loaded and unloaded) in cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with fresh medium only).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the negative control.
Cellular Uptake Study (Confocal Microscopy)
This protocol visualizes the internalization of nanoparticles by cells.
Procedure:
-
Synthesize fluorescently labeled nanoparticles by incorporating a fluorescent dye during the formulation process.
-
Seed cells on glass-bottom dishes and allow them to adhere.
-
Incubate the cells with the fluorescently labeled nanoparticles for various time points.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells and stain the cell nuclei (e.g., with DAPI) and/or cell membranes.
-
Image the cells using a confocal laser scanning microscope to visualize the intracellular localization of the nanoparticles.
Conclusion
The incorporation of this compound into polyester backbones represents a significant advancement in the field of drug delivery. The ability to precisely and efficiently functionalize these polymers through "click" chemistry opens up new avenues for the development of highly targeted and effective therapeutic nanocarriers. While traditional polymers like PLA and PLGA have a long-standing record of safety and utility, the enhanced performance characteristics of these next-generation functionalized polymers position them as a superior alternative for addressing complex drug delivery challenges. Future research will likely focus on optimizing the in vivo performance of these materials and expanding their application to a wider range of diseases.
Spectroscopic Analysis for Structural Confirmation of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione and its derivatives. By presenting predicted data for the target molecule alongside experimental data for structurally related compounds, this document serves as a practical resource for the unambiguous characterization of this class of molecules. The detailed experimental protocols and workflow diagrams offer a comprehensive framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Spectroscopic Data Comparison
The structural confirmation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and reported spectroscopic data for the target molecule and its analogs.
Table 1: ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is crucial for identifying the different proton environments in the molecule. The propargyl group introduces characteristic signals for the acetylenic proton and the methylene protons adjacent to the succinic anhydride ring.
| Compound | CH (Ring) | CH₂ (Ring) | CH₂ (Propargyl) | CH (Acetylenic) | Other Protons | Solvent |
| This compound (Predicted) | ~3.2-3.5 (m) | ~2.8-3.1 (m) | ~2.6-2.9 (m) | ~2.0-2.3 (t) | CDCl₃ | |
| 3-Methylsuccinic anhydride[1][2] | ~3.2 (m) | ~2.6 & 2.9 (dd) | 1.4 (d, 3H) | CDCl₃ | ||
| 3-Phenylsuccinic anhydride | ~4.0 (dd) | ~3.0 & 3.4 (dd) | 7.2-7.4 (m, 5H) | CDCl₃ |
Chemical shifts (δ) are in ppm. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets).
Table 2: ¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule, with distinct signals expected for the carbonyl groups, the succinic anhydride ring carbons, and the carbons of the propargyl substituent.
| Compound | C=O (C2, C5) | CH (C3) | CH₂ (C4) | C≡C (Propargyl) | CH₂ (Propargyl) | Other Carbons | Solvent |
| This compound (Predicted) | ~172, ~175 | ~40 | ~35 | ~70, ~80 | ~20 | CDCl₃ | |
| 3-Methylsuccinic anhydride[1] | 173.1, 176.0 | 36.6 | 35.1 | 15.3 (CH₃) | CDCl₃ | ||
| 3-Phenylsuccinic anhydride | 172.5, 175.2 | 45.8 | 36.1 | 127-138 (Aromatic) | CDCl₃ |
Chemical shifts (δ) are in ppm.
Table 3: IR Spectroscopic Data
Infrared spectroscopy is particularly useful for identifying the functional groups present. The characteristic anhydride carbonyl stretches and the terminal alkyne stretches are key diagnostic peaks.
| Compound | C=O Stretch (Anhydride) | C≡C Stretch (Alkyne) | ≡C-H Stretch (Alkyne) | C-O Stretch |
| This compound (Predicted) | ~1860 cm⁻¹ (asym), ~1780 cm⁻¹ (sym) | ~2125 cm⁻¹ (weak) | ~3300 cm⁻¹ (sharp) | ~1220 cm⁻¹ |
| Succinic anhydride | 1865 cm⁻¹, 1782 cm⁻¹ | 1227 cm⁻¹ | ||
| Phenylsuccinic anhydride[3] | 1860 cm⁻¹, 1780 cm⁻¹ | 1225 cm⁻¹ | ||
| Terminal Alkynes[1][4] | 2100-2260 cm⁻¹ | 3260-3330 cm⁻¹ |
Table 4: Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its structure.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 152 | 113 ([M-C₃H₃]⁺), 99, 71, 55, 39 ([C₃H₃]⁺) |
| Succinic anhydride[5] | 100 | 72 ([M-CO]⁺), 56 ([M-CO₂]⁺), 44, 28 |
| 3-Methylsuccinic anhydride | 114 | 70 ([M-CO₂]⁺), 55, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s.
-
Collect 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The data is typically processed automatically by the instrument software. The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-100 µg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
EI-MS Acquisition:
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-300).
-
-
ESI-MS Acquisition (for High-Resolution Mass Spectrometry):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive or negative ion mode.
-
Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.
-
-
Data Processing: The data is processed by the instrument's software to generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z). For high-resolution data, the elemental composition can be determined from the accurate mass.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound derivatives.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
A Comparative Guide to Validating the Degree of Functionalization of Polymers with 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
For researchers, scientists, and drug development professionals, the precise functionalization of polymers is a critical step in creating advanced materials for applications ranging from targeted drug delivery to tissue engineering. The introduction of reactive handles, such as the alkyne group from 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, opens up a world of possibilities for subsequent modifications via "click" chemistry. However, the success of these subsequent steps is entirely dependent on the accurate and reliable determination of the degree of functionalization. This guide provides an objective comparison of common analytical techniques used to validate the degree of polymer functionalization, complete with experimental protocols and supporting data.
Data Presentation: Comparison of Validation Techniques
The choice of analytical technique for validating polymer functionalization depends on the specific information required, the nature of the polymer, and the available instrumentation. The following table summarizes and compares the most common methods.
| Technique | Information Obtained | Advantages | Limitations | Data Type |
| ¹H NMR Spectroscopy | Precise chemical structure, degree of functionalization (end-group analysis)[1] | Quantitative, provides detailed structural information, relatively fast.[2] | Can have complex and broad spectra for polymers, requires soluble samples.[2] | Quantitative |
| FTIR Spectroscopy | Presence or absence of specific functional groups (e.g., alkyne C≡C-H stretch) | Fast, requires minimal sample preparation, sensitive to specific bonds.[2] | Generally qualitative, difficult to quantify the degree of functionalization accurately. | Qualitative |
| MALDI-TOF MS | End-group fidelity, molecular weight distribution, confirmation of successful conjugation | High sensitivity, resolves individual polymer chains, provides exact mass information. | Can be difficult for high molecular weight or polydisperse polymers, requires a suitable matrix. | Quantitative |
| Size Exclusion Chromatography (SEC/GPC) | Molecular weight averages (Mn, Mw) and dispersity (Đ)[2] | Provides information on the overall size distribution of the polymer population.[2][3] | Does not directly confirm chemical functionality; requires calibration with standards for accurate molecular weight.[2] | Quantitative |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), crystallization point (Tc)[2] | Sensitive to changes in polymer chain mobility and morphology upon functionalization. | Indirect method for confirming functionalization, destructive technique.[2] | Quantitative |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer | Can indicate changes in thermal decomposition profiles due to functionalization. | Indirect method, provides limited structural information. | Quantitative |
Experimental Protocols
Detailed methodologies for the most critical validation experiments are provided below.
Quantitative ¹H NMR Spectroscopy for Degree of Functionalization
This protocol outlines the steps to determine the degree of functionalization by comparing the integral of a proton signal from the attached functional group to a signal from the polymer backbone.
Objective: To quantify the number of this compound units per polymer chain or repeating unit.
Materials:
-
Alkyne-functionalized polymer sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) appropriate for the polymer
-
NMR tubes
-
Internal standard (optional, for concentration determination)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the dried functionalized polymer in approximately 0.6-0.7 mL of a suitable deuterated solvent. Ensure the polymer is fully dissolved.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic proton signals of the polymer backbone and the newly introduced alkyne functional group. For this compound, the terminal alkyne proton (≡C-H) typically appears around 2.5 ppm.
-
-
Calculation: The degree of functionalization (DF) can be calculated using the following formula[1]:
-
DF (%) = [(Integral of Alkyne Proton / Number of Alkyne Protons) / (Integral of Backbone Proton / Number of Backbone Protons)] x 100
-
FTIR Spectroscopy for Confirmation of Alkyne Incorporation
This protocol is used to qualitatively confirm the presence of the alkyne functional group on the polymer.
Objective: To verify the successful attachment of the alkyne moiety.
Procedure:
-
Sample Preparation: Prepare a thin film of the polymer sample by casting from a solution onto a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the infrared spectrum of the polymer sample, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Look for the appearance of characteristic absorption bands for the alkyne group:
-
≡C-H stretch: A sharp, weak to medium intensity peak around 3300 cm⁻¹.
-
C≡C stretch: A weak intensity peak around 2100-2260 cm⁻¹. The presence of these peaks confirms the successful functionalization.[2]
-
MALDI-TOF Mass Spectrometry for End-Group Analysis
This protocol is highly effective for confirming the covalent attachment of the functional group, especially for polymers with a defined end-group functionality.
Objective: To confirm the mass of the functionalized polymer chains and verify end-group fidelity.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the polymer in a suitable solvent (e.g., THF).
-
Prepare a stock solution of a suitable matrix (e.g., dithranol) in the same solvent.
-
Prepare a stock solution of a cationizing salt (e.g., sodium trifluoroacetate) if needed.
-
-
Spotting: Mix the polymer solution, matrix solution, and salt solution in a specific ratio (e.g., 10:1:1 v/v/v). Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry.
-
Data Acquisition: Acquire the mass spectrum using a MALDI-TOF mass spectrometer.
-
Analysis: The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain of a specific length plus the mass of the cation. The mass of the repeating unit and the mass of the end-groups can be determined from the mass difference between adjacent peaks and the absolute mass values, respectively, confirming the successful functionalization.
Visualizations
The following diagrams illustrate the workflow for validating polymer functionalization and the logic behind NMR-based quantification.
Caption: Workflow for polymer functionalization and subsequent validation.
Caption: Logic for calculating the degree of functionalization from ¹H NMR data.
References
Head-to-head comparison of different anhydride linkers in bioconjugation
A Head-to-Head Comparison of Anhydride Linkers in Bioconjugation: A Guide for Researchers
Introduction
In the realm of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional biomolecular conjugates. Anhydride linkers, particularly succinic anhydride and maleic anhydride, are widely utilized for the modification of proteins and other biomolecules through acylation of primary amino groups, such as the ε-amino group of lysine residues. This guide provides a comprehensive head-to-head comparison of these two key anhydride linkers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.
Performance Comparison of Anhydride Linkers
The selection between succinic anhydride and maleic anhydride hinges on the desired characteristics of the final bioconjugate, with the most critical difference being the reversibility of the linkage.
| Feature | Succinic Anhydride | Maleic Anhydride | Key Considerations |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine), Thiols (e.g., Cysteine) | Maleic anhydride offers broader reactivity but may require more stringent control to achieve selectivity. |
| Reaction pH | Typically 6.0 - 8.0[1] | Typically 6.5 - 7.5 for thiols[2], around 8.0 for amines | Maintaining pH is crucial to prevent protein denaturation and side reactions.[1] |
| Linkage Stability | Stable amide bond | Amide bond is reversible under acidic conditions | The maleyl amide bond can be cleaved at low pH, a useful feature for certain applications. |
| Reversibility | No | Yes, at acidic pH (e.g., pH 3.5)[3] | Reversibility allows for the recovery of the unmodified protein or the release of a conjugated molecule. |
| Effect on Charge | Converts positive charge of lysine to a negative charge[4] | Converts positive charge of lysine to a negative charge[3] | This charge reversal can enhance the solubility of the modified protein.[3][4] |
| Reaction Speed | Generally rapid | Rapid and specific with amino groups[3] | Reaction times are typically in the range of minutes to a few hours.[5] |
Chemical Structures and Reaction Mechanisms
The fundamental difference in the structure of succinic and maleic anhydride dictates the properties of the resulting bioconjugate.
Caption: Reaction of succinic and maleic anhydride with protein amino groups.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bioconjugation experiments. Below are generalized protocols for protein modification using succinic and maleic anhydrides.
Protocol 1: Protein Succinylation
This protocol is adapted from methods for the derivatization of amino groups on proteins.[1]
Materials:
-
Purified protein solution (e.g., 0.25 mg/mL in 50 mM phosphate buffer, pH 6.8)
-
Succinic anhydride
-
5N NaOH
-
Dialysis buffer (e.g., 35 mM Na-phosphate buffer, pH 6.8)
-
pH meter with a microprobe
Procedure:
-
Dissolve the protein in the reaction buffer and place it in a micro beaker with a stir bar.
-
Monitor the pH of the protein solution continuously.
-
Add a small aliquot of a freshly prepared succinic anhydride solution (e.g., in a water-miscible organic solvent like DMSO to avoid hydrolysis[6]) to the stirring protein solution. A molar excess of the anhydride is typically used.
-
Immediately after adding the anhydride, the pH will drop. Carefully add small volumes of 5N NaOH to maintain the pH between 6.0 and 7.0.[1] This is critical to prevent irreversible protein denaturation.[1]
-
Continue the reaction for a specific duration (e.g., 1-2 hours) at room temperature, while maintaining the pH.
-
After the reaction, purify the succinylated protein from excess reagents and byproducts by dialysis against the appropriate buffer.
Protocol 2: Protein Maleylation
This protocol is based on the reversible blocking of amino groups using maleic anhydride.[3]
Materials:
-
Purified protein solution in a suitable buffer (e.g., phosphate buffer, pH 8.0)
-
Maleic anhydride
-
Organic solvent (e.g., diethyl ether) for dissolving maleic anhydride[5]
-
Dialysis buffer (e.g., neutral pH buffer for storage, or acidic buffer for de-maleylation)
Procedure:
-
Prepare a fresh solution of maleic anhydride in an organic solvent.
-
Add the maleic anhydride solution to the protein solution while stirring. The reaction is typically rapid.[3]
-
Maintain the pH of the reaction mixture around 8.0.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes to 1 hour) at room temperature.
-
Purify the maleyl-protein conjugate by dialysis or size-exclusion chromatography to remove unreacted maleic anhydride and byproducts.
-
For de-maleylation, dialyze the modified protein against an acidic buffer (e.g., pH 3.5) at 37°C. The half-time for the removal of the maleyl group at this pH is approximately 11-12 hours.[3]
Comparative Workflow for Anhydride Linker Selection
The choice between succinic and maleic anhydride should be guided by the specific requirements of the downstream application.
Caption: Decision workflow for selecting an anhydride linker.
Quantitative Performance Data
The following table summarizes available quantitative data on the performance of these linkers. Direct, side-by-side comparative studies are limited in the literature, so data is compiled from different sources.
| Parameter | Succinic Anhydride | Maleic Anhydride | Reference |
| Yield (Acylation of Thiol) | - | 69% (for Ac-2SC synthesis)[5] | [5] |
| Linkage Half-life (Acidic pH) | Stable | 11-12 hours (at pH 3.5, 37°C)[3] | [3] |
| Reaction Time (Thiol Modification) | - | Minutes at 25°C[5] | [5] |
Note: Reaction yields and times are highly dependent on the specific protein, buffer conditions, and molar ratios of reactants. The provided data should be considered as a general guideline.
Signaling Pathways and Logical Relationships
The modification of proteins with anhydride linkers can impact cellular signaling pathways by altering protein charge, structure, and interactions. For example, succinylation is a known post-translational modification that can regulate enzyme activity and protein stability.[7]
Caption: Impact of anhydride modification on protein function.
Conclusion
Both succinic and maleic anhydride are effective reagents for the bioconjugation of proteins and other biomolecules. The primary determinant for choosing between them is the requirement for linkage stability versus reversibility. Succinic anhydride forms a highly stable amide bond, making it ideal for applications requiring a permanent modification. In contrast, the acid-labile nature of the maleyl-amide bond provides a unique advantage for applications where the release of the conjugated molecule or the regeneration of the native protein is desired. By understanding the distinct chemical properties and reaction conditions of each linker, researchers can make an informed decision to best suit their experimental needs.
References
- 1. Acetylation (or Succinylation) of Amino Groups on Proteins - Hancock Lab [cmdr.ubc.ca]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization [mdpi.com]
- 6. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
Cross-Validation of Analytical Techniques for Characterizing Alkynyl and Alkenyl Succinic Anhydrides
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of substituted oxolane-2,5-diones, which are crucial intermediates in various fields, including drug development and materials science. Due to a lack of specific published data for 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, this document uses Dodecenyl Succinic Anhydride (DDSA) as a representative analogue to illustrate the application and cross-validation of common analytical methods. The principles and techniques described herein are broadly applicable to the characterization of related succinic anhydride derivatives.
Overview of Analytical Techniques
The structural elucidation and purity assessment of synthesized compounds like DDSA rely on a combination of spectroscopic and spectrometric techniques. This guide focuses on four primary methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition and fragmentation pattern of a molecule.
-
Elemental Analysis: Measures the percentage composition of elements (carbon, hydrogen, oxygen) in a compound to confirm its empirical formula.
The cross-validation of data from these independent techniques is essential for the unambiguous confirmation of the chemical structure and purity of the target compound.
Comparative Analysis of Characterization Data for Dodecenyl Succinic Anhydride (DDSA)
The following table summarizes the expected quantitative data from the characterization of Dodecenyl Succinic Anhydride, a mixture of isomers.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~ 0.88 ppm (t, 3H, -CH₃) |
| ~ 1.25 ppm (m, -CH₂- chain) | ||
| ~ 2.00 ppm (m, -CH₂- adjacent to C=C) | ||
| ~ 2.5-3.5 ppm (m, protons on succinic anhydride ring) | ||
| ~ 5.40 ppm (m, -CH=CH-) | ||
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~ 14 ppm (-CH₃) |
| ~ 22-32 ppm (-CH₂- chain) | ||
| ~ 30-45 ppm (carbons of succinic anhydride ring) | ||
| ~ 125-135 ppm (-CH=CH-) | ||
| ~ 170-175 ppm (C=O, anhydride) | ||
| IR Spectroscopy (Neat) | Wavenumber (cm⁻¹) | ~ 2850-2960 cm⁻¹ (C-H stretching, alkyl) |
| ~ 1860 cm⁻¹ and ~ 1780 cm⁻¹ (C=O stretching, anhydride) | ||
| ~ 1220 cm⁻¹ (C-O stretching, anhydride) | ||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 266.38 (for C₁₆H₂₆O₃) |
| Elemental Analysis | % Composition | C: 72.14%, H: 9.84%, O: 18.02% (Calculated for C₁₆H₂₆O₃) |
Experimental Protocols
Synthesis of Dodecenyl Succinic Anhydride (DDSA)
This protocol describes a general procedure for the synthesis of alkenyl succinic anhydrides via an "ene" reaction.
Materials:
-
1-Dodecene
-
Maleic anhydride
-
Xylene (or other suitable high-boiling solvent)
-
Nitrogen gas
Procedure:
-
A mixture of 1-dodecene and maleic anhydride (typically in a molar ratio of 1.2:1 to 1.5:1) is prepared in a high-pressure reactor.
-
An appropriate amount of a high-boiling solvent like xylene can be added to facilitate the reaction and subsequent purification.
-
The reactor is purged with nitrogen gas to create an inert atmosphere.
-
The reaction mixture is heated to a temperature between 200°C and 240°C with constant stirring.
-
The reaction is allowed to proceed for 6 to 10 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
Excess unreacted 1-dodecene and the solvent are removed under reduced pressure (vacuum distillation) to yield the crude DDSA product.
-
Further purification can be achieved by fractional distillation.
Analytical Characterization Protocols
3.2.1. NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified DDSA is dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J in Hz), and integration values are determined for the ¹H NMR spectrum.
3.2.2. IR Spectroscopy:
-
Sample Preparation: A drop of the neat liquid DDSA is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and assigned to the corresponding functional groups.
3.2.3. Mass Spectrometry:
-
Sample Preparation: A dilute solution of DDSA is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is used.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern can be analyzed to provide further structural information.
3.2.4. Elemental Analysis:
-
Sample Preparation: A precisely weighed amount of the purified DDSA is submitted for analysis.
-
Instrumentation: An automated elemental analyzer is used.
-
Data Acquisition: The instrument combusts the sample and measures the amounts of CO₂, H₂O, and N₂ produced.
-
Data Analysis: The weight percentages of carbon, hydrogen, and oxygen are calculated and compared with the theoretical values for the expected molecular formula.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an alkenyl succinic anhydride like DDSA.
Caption: Synthesis and characterization workflow for DDSA.
Conclusion
The comprehensive characterization of 3-substituted oxolane-2,5-diones requires a multi-technique approach. As demonstrated with the representative example of dodecenyl succinic anhydride, the data obtained from NMR, IR, Mass Spectrometry, and Elemental Analysis are complementary and, when cross-validated, provide a high degree of confidence in the structural assignment and purity of the synthesized compound. Researchers and drug development professionals should employ a similar suite of analytical methods for the rigorous characterization of novel succinic anhydride derivatives.
Benchmarking 3-(Prop-2-yn-1-yl)oxolane-2,5-dione: A Comparative Guide for Bioconjugation Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the successful synthesis of complex biomolecular conjugates. This guide provides a comprehensive performance benchmark of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, a bifunctional reagent designed for bioconjugation, comparing its constituent reactive moieties against established alternatives.
The molecule, this compound, possesses two key functionalities: a terminal alkyne (prop-2-yn-1-yl group) for "click" chemistry and a cyclic anhydride (oxolane-2,5-dione, a derivative of succinic anhydride) for reaction with nucleophiles such as primary amines. This dual reactivity allows for a two-step conjugation strategy, offering versatility in the design of complex bioconjugates, including antibody-drug conjugates (ADCs), and in the surface modification of biomaterials.
This guide will objectively evaluate the performance of each reactive group—the terminal alkyne and the cyclic anhydride—against commonly used alternatives, supported by experimental data from the literature.
Performance Benchmark of the Terminal Alkyne Moiety in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group is a cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. The reactivity of the alkyne can influence the speed and efficiency of the conjugation. Below is a comparison of the reaction times for various terminal alkynes in a model CuAAC reaction.
Table 1: Comparative Reaction Times of Terminal Alkynes in CuAAC
| Alkyne Substrate | Structure | Time to 50% Conversion (min) | Time to 90% Conversion (min) |
| Propargyl alcohol (similar to the propargyl group in the title compound) | HO-CH₂-C≡CH | ~5 | ~15 |
| Phenylacetylene | C₆H₅-C≡CH | ~7 | ~20 |
| N-Phenylpropiolamide | C₆H₅-NH-CO-C≡CH | <5 | ~10 |
| 4-Pentynoic acid | HOOC-(CH₂)₂-C≡CH | ~10 | ~25 |
Data is synthesized from studies on CuAAC kinetics. Reaction conditions: 100 µM Cu⁺, aqueous buffer.
The data indicates that propargyl groups, such as the one in this compound, exhibit excellent reactivity in CuAAC reactions, achieving high conversion in a relatively short time. While electronically activated alkynes like propiolamides show slightly faster kinetics, propargyl groups offer a good balance of high reactivity, stability, and ease of installation into molecules.
Performance Benchmark of the Oxolane-2,5-dione (Succinic Anhydride) Moiety for Amine Acylation
The oxolane-2,5-dione moiety reacts with primary amines, such as the lysine residues on proteins, to form a stable amide bond. This functionality is often compared to N-hydroxysuccinimide (NHS) esters, which are widely used for amine modification. A critical performance parameter for these reagents is their stability in aqueous buffers, as hydrolysis is a competing reaction that reduces conjugation efficiency.
Table 2: Comparative Performance of Amine-Reactive Moieties
| Reactive Moiety | Target Residue | Key Performance Metrics |
| Oxolane-2,5-dione (Succinic Anhydride derivative) | Primary Amines (e.g., Lysine) | Reaction with amines: Forms a stable amide bond. The reaction rate is dependent on the amine's nucleophilicity and the pH of the medium. Hydrolytic Stability: Generally more stable to hydrolysis than NHS esters, especially at neutral pH. This allows for longer reaction times and potentially higher conjugation yields. |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine) | Reaction with amines: Very fast reaction rates with primary amines at slightly alkaline pH (7.5-8.5). Hydrolytic Stability: Prone to hydrolysis in aqueous buffers, with a half-life that can range from minutes to a few hours depending on the pH and temperature. This competing hydrolysis can reduce the efficiency of the desired amidation reaction.[1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule (such as this compound that has already been conjugated to a biomolecule) with an azide-containing partner.
Materials:
-
Alkyne-modified biomolecule (e.g., Protein-alkyne)
-
Azide-containing molecule (e.g., Azido-fluorophore)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in PBS.
-
Add the azide-containing molecule to the solution. A 2 to 10-fold molar excess of the azide over the alkyne is typically used.
-
In a separate tube, prepare the copper-ligand catalyst premix by adding the required volume of the CuSO₄ stock solution to the THPTA stock solution. A 5:1 ligand to copper ratio is common.
-
Add the copper-ligand premix to the reaction mixture containing the alkyne and azide. The final copper concentration is typically between 50 and 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or fluorescence).
-
Once the reaction is complete, the excess reagents can be removed by size exclusion chromatography, dialysis, or other appropriate purification methods.
Protocol 2: Amine Acylation with Oxolane-2,5-dione
This protocol provides a general method for the conjugation of this compound to a protein via its primary amine groups.
Materials:
-
Protein to be modified in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving the anhydride
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Add the desired molar excess (typically 10-50 fold) of the anhydride stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be kept below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted anhydride.
-
Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
Remove the excess unreacted reagent and byproducts by size exclusion chromatography or dialysis against an appropriate buffer.
Visualizations
Caption: Two-step bioconjugation workflow using this compound.
Caption: Step-by-step experimental workflow for two-stage bioconjugation.
References
Safety Operating Guide
A Guide to the Safe Disposal of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, a process that must be conducted in strict adherence to institutional and regulatory standards.
I. Hazard Assessment and Regulatory Compliance
It is mandatory for all laboratory personnel to be trained on the hazards of the chemicals in their workplace and to be protected from chemical exposures exceeding permissible limits.[1][2][3] A laboratory-specific Chemical Hygiene Plan (CHP) should be in place, outlining procedures for safe handling, storage, and disposal of hazardous chemicals.[1][3][8]
II. Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative limits and parameters relevant to the management of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific institutional or local regulations may vary.
| Parameter | Guideline | Regulatory Body/Source |
| Satellite Accumulation Area (SAA) Limit | Max. 55 gallons of hazardous waste | UPenn EHRS[9] |
| Acutely Toxic Waste (P-list) SAA Limit | Max. 1 quart of liquid or 1 kg of solid | UPenn EHRS[9] |
| pH for Drain Disposal (if permissible) | Between 5.0 and 12.5 | Central Washington University[10] |
| Time Limit for Full Container in SAA | Must be removed within 3 calendar days | Central Washington University[10] |
| Maximum Storage Time in SAA | Up to 12 months (if accumulation limits are not exceeded) | UPenn EHRS[9] |
| Empty Container Residue Limit | No more than 2.5 cm (1 in.) of residue or 3% by weight for containers <110 gal | NIH[11] |
III. Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for handling hazardous laboratory waste and should be adapted to comply with your institution's specific policies.
A. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all handling and disposal activities within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid mixing this compound with incompatible materials. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[10]
B. Waste Collection and Container Management:
-
Waste Characterization: Treat this compound as a hazardous waste. Do not dispose of it in the regular trash or down the drain.[12][13][14]
-
Container Selection: Use a designated, compatible hazardous waste container with a secure screw-top cap. The container should be made of a material that does not react with the chemical.[9][10]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2][9] The label should also indicate the date when the first waste was added to the container.[5]
-
Segregation: Collect the waste in a dedicated container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10] The SAA should be inspected weekly for any signs of leakage.[10]
C. Disposal Procedure:
-
Consult EHS: Before initiating disposal, contact your institution's EHS or a licensed hazardous waste disposal company for guidance. They will provide specific instructions for the collection and disposal of this particular chemical.
-
Waste Pickup: Arrange for the pickup of the hazardous waste container by authorized personnel. All hazardous waste must be transported by a certified hazardous waste transporter and accompanied by a manifest.[5][6]
-
Final Disposal: The waste will be transported to a certified treatment, storage, and disposal facility (TSDF) for final disposition, which may include incineration or other approved methods.[5][6]
D. Decontamination of Empty Containers:
-
For containers that held this compound, triple rinse the container with a suitable solvent.
-
Collect the rinsate as hazardous waste and add it to the appropriate waste container.
-
Once decontaminated, remove or deface the original label and dispose of the empty container as non-hazardous waste, in accordance with institutional policies.
IV. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.
References
- 1. osha.gov [osha.gov]
- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. osha.gov [osha.gov]
- 5. hazardouswastedisposal.com [hazardouswastedisposal.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. OSHA Standards for Biological Laboratories [aspr.hhs.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Personal protective equipment for handling 3-(Prop-2-yn-1-yl)oxolane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione. The following procedures are based on best practices for handling chemically similar compounds, such as succinic anhydride derivatives, and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the personal protective equipment outlined in the table below. This is considered the minimum requirement for safely handling the compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses | Must have side shields.[1] |
| Chemical Goggles | Required when there is a potential for splashing.[2] Conforming to EN 166 (EU) or NIOSH (US) standards.[3] | |
| Face Shield | Recommended in addition to goggles for maximum protection.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Impermeable and resistant to the product.[1] Suitable materials include neoprene, nitrile rubber, butyl rubber, or polyvinyl chloride (PVC).[2][4][5] Gloves must be inspected before use and replaced immediately if signs of degradation appear.[1][3] |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Chemical-Resistant Apron | Recommended when handling larger quantities.[4] | |
| Protective Clothing | Fire/flame resistant and impervious clothing should be worn.[3] | |
| Respiratory Protection | Respirator | Not normally required with adequate ventilation. If exposure limits are exceeded or irritation is experienced, a full-face respirator with organic vapor cartridges should be used.[2][3] A NIOSH-approved respirator is required if engineering controls do not prevent exposure.[4] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Read the Safety Data Sheet (SDS) for similar compounds, if a specific one is not available.
-
Dispensing: Avoid generating dust if the compound is a solid.[5] Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[6][7]
-
During Use: Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[7]
-
After Handling: Wash hands thoroughly with soap and water after removing gloves.[1][8] Clean the work area and any equipment used.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store away from heat, sparks, open flames, and other sources of ignition.[6]
-
Store separately from incompatible materials such as strong oxidizing agents and acids.[6]
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local regulations.[9]
-
Waste Characterization: Determine if the waste is hazardous. While MDI, a related compound, is not a listed hazardous waste under RCRA, state and local regulations may be more stringent.[9] Businesses are responsible for determining if their waste is hazardous.[10]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Neutralization (if applicable): For some reactive compounds, neutralization can be a method of disposal. This should only be performed by trained personnel following a validated procedure.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of down the drain.
Experimental Protocol: General Spill Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Prevent the spill from entering drains or waterways.[5]
-
Clean-up:
-
Decontaminate: Decontaminate all equipment used for cleanup.
-
Dispose: Dispose of the cleanup materials as hazardous waste.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. tousimis.com [tousimis.com]
- 2. 2spi.com [2spi.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. glenresearch.com [glenresearch.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 10. floridadep.gov [floridadep.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
